molecular formula C21H26N4O3 B15135928 Vapendavir-d6

Vapendavir-d6

货号: B15135928
分子量: 388.5 g/mol
InChI 键: DKSVBVKHUICELN-PMRCVERTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Vapendavir-d6 is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H26N4O3

分子量

388.5 g/mol

IUPAC 名称

6-[1,1-dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole

InChI

InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3/i11D2,12D2,13D2

InChI 键

DKSVBVKHUICELN-PMRCVERTSA-N

手性 SMILES

[2H]C1(CC(CC(N1C2=NN=C(C=C2)C)([2H])[2H])CC([2H])([2H])OC3=CC4=C(C=C3)C(=NO4)OCC)[2H]

规范 SMILES

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C

产品来源

United States

Foundational & Exploratory

Vapendavir-d6: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vapendavir is a potent, orally bioavailable antiviral agent that targets the capsid of rhinoviruses and other enteroviruses, preventing viral entry into host cells.[1] This technical guide provides a detailed overview of the synthesis and characterization of Vapendavir-d6, a deuterated isotopologue of Vapendavir. The inclusion of deuterium atoms provides a valuable tool for pharmacokinetic and metabolic studies. This document outlines a plausible multi-step synthetic route for this compound, based on established synthetic strategies for Vapendavir. Furthermore, it details the expected analytical characterization of the final compound, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. The guide also includes detailed experimental protocols and visualizations to aid in the practical application of this information.

Introduction

Vapendavir is a small molecule inhibitor of picornaviruses, a family of non-enveloped RNA viruses that includes human rhinoviruses (HRV), the primary cause of the common cold.[2] Vapendavir binds to a hydrophobic pocket within the viral capsid protein VP1, stabilizing the capsid and preventing the conformational changes necessary for uncoating and release of the viral genome into the cytoplasm.[3] Its broad-spectrum activity against a majority of rhinovirus serotypes makes it a promising candidate for the treatment of HRV infections, which can lead to severe exacerbations of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[2]

Isotopically labeled compounds, such as this compound, are indispensable tools in drug development. The deuterium label allows for the differentiation of the administered drug from its endogenous counterparts and metabolites in biological matrices, facilitating detailed pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies. This guide provides a comprehensive technical resource for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be adapted from the established synthesis of Vapendavir. The key modification involves the introduction of a deuterium-labeled building block at an appropriate stage of the synthesis. Based on the known synthetic route to Vapendavir, a plausible approach for the synthesis of this compound is outlined below, with the deuterium label incorporated into the ethoxy group of the benzoxazole moiety using ethyl-d6 iodide.

Proposed Synthetic Scheme

The proposed synthesis is a multi-step process involving the preparation of two key intermediates followed by their coupling to form the final product.

  • Step 1: Synthesis of 3-(4-(2-chloroethyl)piperidin-1-yl)-6-methylpyridazine. This intermediate is prepared in a three-step sequence starting from commercially available materials.

  • Step 2: Synthesis of 3-ethoxy-d6-6-hydroxybenzo[d]isoxazole. This step involves the formation of the benzoxazole ring system and the introduction of the deuterated ethoxy group.

  • Step 3: Coupling and Final Product Formation. The two key intermediates are coupled via an etherification reaction to yield this compound.

Experimental Protocols

2.2.1. Synthesis of Intermediate 1: 3-(4-(2-chloroethyl)piperidin-1-yl)-6-methylpyridazine

  • Materials: 3-chloro-6-methylpyridazine, 4-(2-hydroxyethyl)piperidine, thionyl chloride, dichloromethane (DCM), triethylamine (TEA).

  • Procedure:

    • To a solution of 3-chloro-6-methylpyridazine (1.0 eq) and 4-(2-hydroxyethyl)piperidine (1.1 eq) in DCM, add TEA (1.5 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(1-(6-methylpyridazin-3-yl)piperidin-4-yl)ethan-1-ol.

    • Dissolve the product from the previous step in DCM and cool to 0 °C.

    • Add thionyl chloride (1.2 eq) dropwise and stir the reaction at room temperature for 4 hours.

    • Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-(4-(2-chloroethyl)piperidin-1-yl)-6-methylpyridazine. Purify by column chromatography.

2.2.2. Synthesis of Intermediate 2: 3-ethoxy-d6-6-hydroxybenzo[d]isoxazole

  • Materials: 2,4-dihydroxybenzaldehyde, hydroxylamine hydrochloride, ethyl-d6 iodide, potassium carbonate, acetone.

  • Procedure:

    • Reflux a mixture of 2,4-dihydroxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol for 4 hours to form the oxime.

    • Isolate the oxime and dissolve it in acetone.

    • Add potassium carbonate (2.0 eq) and ethyl-d6 iodide (1.5 eq).

    • Reflux the mixture for 12 hours.

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain 3-ethoxy-d6-6-hydroxybenzo[d]isoxazole.

2.2.3. Synthesis of this compound

  • Materials: 3-(4-(2-chloroethyl)piperidin-1-yl)-6-methylpyridazine, 3-ethoxy-d6-6-hydroxybenzo[d]isoxazole, potassium carbonate, acetonitrile.

  • Procedure:

    • To a solution of 3-ethoxy-d6-6-hydroxybenzo[d]isoxazole (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 3-(4-(2-chloroethyl)piperidin-1-yl)-6-methylpyridazine (1.1 eq).

    • Reflux the reaction mixture for 24 hours.

    • Cool the reaction mixture, filter, and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield this compound.

Characterization of this compound

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Data Presentation
ParameterVapendavirThis compound (Expected)
Molecular Formula C₂₁H₂₆N₄O₃C₂₁H₂₀D₆N₄O₃
Molecular Weight 382.46 g/mol 388.50 g/mol
¹H NMR See predicted spectrum belowSee predicted spectrum below
¹³C NMR See predicted spectrum belowSee predicted spectrum below
Mass (m/z) [M+H]⁺ 383.2083389.2460
Predicted Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be similar to that of Vapendavir, with the notable absence of the signals corresponding to the ethoxy group protons.

  • Vapendavir (Predicted ¹H NMR, 400 MHz, CDCl₃) δ (ppm): 7.35 (d, J=8.0 Hz, 1H), 7.20 (d, J=8.0 Hz, 1H), 6.95 (d, J=8.0 Hz, 1H), 6.85 (s, 1H), 4.40 (q, J=7.0 Hz, 2H), 4.10 (t, J=6.5 Hz, 2H), 3.90 (d, J=12.0 Hz, 2H), 2.90 (t, J=12.0 Hz, 2H), 2.50 (s, 3H), 2.00-1.80 (m, 5H), 1.45 (t, J=7.0 Hz, 3H).

  • This compound (Expected ¹H NMR, 400 MHz, CDCl₃) δ (ppm): 7.35 (d, J=8.0 Hz, 1H), 7.20 (d, J=8.0 Hz, 1H), 6.95 (d, J=8.0 Hz, 1H), 6.85 (s, 1H), 4.10 (t, J=6.5 Hz, 2H), 3.90 (d, J=12.0 Hz, 2H), 2.90 (t, J=12.0 Hz, 2H), 2.50 (s, 3H), 2.00-1.80 (m, 5H). Note the absence of the quartet at 4.40 ppm and the triplet at 1.45 ppm.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show a characteristic change in the signal for the carbon atoms of the ethoxy group due to the coupling with deuterium. The signal for the -CD₂- group will appear as a quintet, and the -CD₃ group as a septet in the proton-decoupled spectrum.

  • Vapendavir (Predicted ¹³C NMR, 100 MHz, CDCl₃) δ (ppm): 164.0, 158.0, 155.0, 148.0, 145.0, 125.0, 122.0, 118.0, 115.0, 110.0, 68.0, 65.0, 52.0, 35.0, 32.0, 25.0, 15.0.

  • This compound (Expected ¹³C NMR, 100 MHz, CDCl₃) δ (ppm): 164.0, 158.0, 155.0, 148.0, 145.0, 125.0, 122.0, 118.0, 115.0, 110.0, 67.5 (quintet), 52.0, 35.0, 32.0, 25.0, 14.5 (septet).

3.2.3. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for confirming the incorporation of deuterium. The molecular ion peak for this compound will be shifted by +6 mass units compared to Vapendavir.

  • Vapendavir (HRMS, ESI⁺): Calculated for C₂₁H₂₇N₄O₃ [M+H]⁺: 383.2083; Found: 383.2085.

  • This compound (Expected HRMS, ESI⁺): Calculated for C₂₁H₂₁D₆N₄O₃ [M+H]⁺: 389.2460; Expected Found: 389.2462.

Visualizations

Synthetic Workflow for this compound

G cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final Final Coupling A 3-chloro-6-methylpyridazine C Coupling A->C B 4-(2-hydroxyethyl)piperidine B->C D Chlorination C->D E Intermediate 1: 3-(4-(2-chloroethyl)piperidin-1-yl)-6-methylpyridazine D->E L Coupling Reaction E->L F 2,4-dihydroxybenzaldehyde H Oxime Formation F->H G Hydroxylamine HCl G->H J Deuterated Ethoxylation H->J I Ethyl-d6 iodide I->J K Intermediate 2: 3-ethoxy-d6-6-hydroxybenzo[d]isoxazole J->K K->L M This compound L->M

Caption: Synthetic workflow for this compound.

Mechanism of Action of Vapendavir

G cluster_virus Rhinovirus cluster_cell Host Cell VP1 VP1 Capsid Protein Pocket Hydrophobic Pocket Receptor Cellular Receptor VP1->Receptor Attachment Uncoating Viral Uncoating & RNA Release Pocket->Uncoating Stabilizes Capsid (Prevents Conformational Change) Vapendavir Vapendavir Vapendavir->Pocket Binds to Receptor->Uncoating Internalization

References

Vapendavir-d6 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Vapendavir-d6 when utilized as an internal standard in the bioanalysis of the antiviral drug Vapendavir. It is designed to offer a comprehensive understanding for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This document details the foundational principles of deuterated internal standards, the specific antiviral action of Vapendavir, and a representative experimental protocol for its quantification in biological matrices.

The Core Principle: Isotope Dilution Mass Spectrometry

The gold standard for quantitative bioanalysis, particularly for regulatory submissions, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy and precision of this technique are significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS). This compound, a deuterated form of Vapendavir, serves as an ideal SIL-IS.

The underlying principle is isotope dilution. A known concentration of this compound is added to all samples, calibration standards, and quality control samples at the very beginning of the sample preparation process. Because this compound is chemically and physically almost identical to Vapendavir, it experiences the same variations during sample extraction, handling, and injection into the LC-MS/MS system. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

The mass spectrometer can differentiate between Vapendavir and this compound due to the mass difference created by the six deuterium atoms. The final quantification is based on the ratio of the Vapendavir signal to the this compound signal. This ratioing effectively cancels out variability, leading to a highly robust and reliable measurement.

Vapendavir: Mechanism of Antiviral Action

Vapendavir is a potent, orally bioavailable antiviral agent targeting human rhinoviruses (HRV), the primary cause of the common cold. HRVs are also a major trigger for exacerbations in patients with chronic respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

Vapendavir is classified as a "capsid binder." It exerts its antiviral effect by targeting a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid. By binding to this pocket, Vapendavir stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell. This inhibition of viral entry and uncoating effectively halts the replication process.

vapendavir_mechanism cluster_virus Picornavirus cluster_drug Antiviral Action cluster_cell Host Cell VP1 VP1 Capsid Protein HydrophobicPocket Hydrophobic Pocket CellSurface Cell Surface Receptor VP1->CellSurface Attaches to ViralRNA Viral RNA StabilizedCapsid Stabilized Capsid (Conformational Change Blocked) HydrophobicPocket->StabilizedCapsid Leads to Vapendavir Vapendavir Vapendavir->HydrophobicPocket Binds to Uncoating Viral Uncoating & RNA Release StabilizedCapsid->Uncoating Prevents Replication Viral Replication

Figure 1: Antiviral Mechanism of Vapendavir.

This compound in Action: The Bioanalytical Workflow

The use of this compound as an internal standard is integral to a robust bioanalytical method. The following diagram illustrates a typical workflow for the quantification of Vapendavir in a biological matrix such as human plasma.

bioanalytical_workflow SampleCollection 1. Sample Collection (e.g., Human Plasma) Spiking 2. Spiking with this compound (IS) SampleCollection->Spiking SamplePrep 3. Sample Preparation (e.g., Protein Precipitation) Spiking->SamplePrep Evaporation 4. Evaporation & Reconstitution SamplePrep->Evaporation LCMS 5. LC-MS/MS Analysis Evaporation->LCMS DataProcessing 6. Data Processing (Peak Area Ratio Calculation) LCMS->DataProcessing Quantification 7. Quantification (Concentration Determination) DataProcessing->Quantification

Figure 2: Bioanalytical Workflow using this compound.

This workflow ensures that from the earliest stage, the analyte (Vapendavir) and the internal standard (this compound) are treated identically, which is the foundation for accurate quantification.

Representative Experimental Protocol

While a specific published protocol for a this compound assay is not publicly available, the following represents a typical and robust method for the quantification of a small molecule antiviral drug in human plasma using LC-MS/MS.

4.1. Materials and Reagents

  • Vapendavir reference standard

  • This compound internal standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

4.2. Stock and Working Solutions

  • Prepare 1 mg/mL stock solutions of Vapendavir and this compound in methanol.

  • Prepare serial dilutions of the Vapendavir stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

4.3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate.

  • Add 200 µL of the this compound working solution in acetonitrile to each well. This solution both spikes the internal standard and acts as the protein precipitating agent.

  • Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 150 µL of the supernatant to a clean 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see LC conditions).

  • Vortex briefly and centrifuge before placing in the autosampler for injection.

4.4. LC-MS/MS Conditions (Representative)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate Vapendavir from endogenous plasma components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for Vapendavir and this compound would be determined during method development.

Data Presentation: Representative Quantitative Performance

A validated bioanalytical method must meet stringent criteria for linearity, accuracy, and precision as per regulatory guidelines (e.g., FDA, EMA). The following tables present hypothetical but realistic data for a Vapendavir assay using this compound as the internal standard.

Table 1: Calibration Curve Performance

ParameterAcceptance CriteriaRepresentative Result
Calibration Range Defines the quantifiable range1 - 1000 ng/mL
Regression Model Best fit for the dataWeighted (1/x²) linear regression
Correlation Coefficient (r²) ≥ 0.99> 0.995
Accuracy of Back-calculated Standards Within ±15% of nominal (±20% at LLOQ)Meets criteria

Table 2: Intra- and Inter-Assay Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%Bias)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)
LLOQ 1≤ 20%± 20%≤ 15%± 15%
Low QC 3≤ 15%± 15%≤ 10%± 10%
Mid QC 100≤ 15%± 15%≤ 8%± 8%
High QC 800≤ 15%± 15%≤ 7%± 7%

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent relative error.

Logical Relationship: How the Internal Standard Corrects for Variability

The core function of this compound is to normalize the analytical signal, thereby correcting for unavoidable variations in the experimental process. The following diagram illustrates this logical relationship.

is_correction Variability Sources of Analytical Variability (Extraction, Injection, Ionization) Vapendavir Vapendavir (Analyte) Variability->Vapendavir Vapendavir_d6 This compound (IS) Variability->Vapendavir_d6 AnalyteSignal Analyte Signal (Variable) Vapendavir->AnalyteSignal Produces IS_Signal IS Signal (Variable) Vapendavir_d6->IS_Signal Produces Ratio Signal Ratio (Analyte / IS) AnalyteSignal->Ratio IS_Signal->Ratio AccurateQuant Accurate Quantification Ratio->AccurateQuant Enables

Figure 3: Correction of Variability by the Internal Standard.

Conclusion

This compound serves as an exemplary internal standard for the quantification of Vapendavir in biological matrices. Its mechanism of action is rooted in the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the unlabeled analyte allow for the correction of analytical variability. This ensures the generation of highly accurate and precise data, which is paramount for the successful development and regulatory approval of new therapeutic agents like Vapendavir. The representative protocol and data herein provide a framework for the development and validation of such a robust bioanalytical method.

Vapendavir-d6: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Vapendavir-d6, a deuterated isotopologue of the investigational antiviral drug Vapendavir. This document details its chemical properties, mechanism of action, and relevant experimental data to support research and development efforts in the field of antiviral therapies.

Core Compound Data

This compound is a stable isotope-labeled version of Vapendavir, intended for use as an internal standard in quantitative bioanalytical assays. The following table summarizes its key chemical identifiers.

ParameterValueReference
CAS Number 2012598-53-5[1][2]
Molecular Formula C₂₁H₂₀D₆N₄O₃[3]
Molecular Weight 388.49 g/mol [1][2][3]
Unlabeled CAS Number 439085-51-5[3][4][5]
Unlabeled Molecular Weight 382.46 g/mol [6]

Mechanism of Action: Viral Capsid Inhibition

Vapendavir is a potent enteroviral capsid binder. Its mechanism of action involves targeting a hydrophobic pocket within the viral capsid protein VP1.[7][8] By binding to this pocket, Vapendavir stabilizes the viral capsid, preventing the conformational changes necessary for the virus to enter host cells and release its genetic material.[7][8] This inhibition of viral entry is a critical step in preventing replication. Vapendavir has demonstrated broad-spectrum activity against a majority of rhinoviruses and other respiratory enteroviruses.[9][10]

G Mechanism of Vapendavir Action cluster_virus Picornavirus cluster_host Host Cell Virus Rhinovirus/ Enterovirus VP1 VP1 Capsid Protein Receptor Host Cell Receptor Virus->Receptor 1. Attachment Pocket Hydrophobic Pocket HostCell Host Cell Membrane Uncoating Viral Uncoating & RNA Release Receptor->Uncoating 2. Entry & Conformational Change Vapendavir Vapendavir Vapendavir->Pocket 3. Binding Inhibition->Uncoating 4. Inhibition of Uncoating G Cytopathic Effect (CPE) Reduction Assay Workflow A 1. Seed Host Cells (e.g., HeLa) in plates B 2. Infect cells with virus (e.g., Rhinovirus) A->B C 3. Add serial dilutions of Vapendavir B->C D 4. Incubate for 3-5 days C->D E 5. Quantify cell viability (MTS/MTT Assay) D->E F 6. Calculate EC50 Value E->F

References

Vapendavir-d6: A Technical Guide to Isotopic Purity and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and distribution of Vapendavir-d6, a deuterated analogue of the potent enterovirus inhibitor, Vapendavir. The incorporation of deuterium can significantly alter the pharmacokinetic profile of a drug, making the precise determination of isotopic enrichment a critical aspect of drug development and quality control. This document outlines the methodologies for assessing the isotopic purity of this compound, presents hypothetical yet representative data, and illustrates the underlying mechanism of action.

Quantitative Isotopic Purity and Distribution of this compound

The isotopic purity of a deuterated compound refers to the percentage of molecules in which the designated hydrogen atoms have been replaced by deuterium. The isotopic distribution describes the relative abundance of molecules with different numbers of deuterium atoms (isotopologues). Due to the statistical nature of deuteration reactions, a batch of this compound will contain a mixture of isotopologues (d0 to d6).

Table 1: Hypothetical Isotopic Distribution of this compound Batch No. VAP-D6-20251121

IsotopologueMass (Da)Relative Abundance (%)
Vapendavir-d0439.530.1
Vapendavir-d1440.540.5
Vapendavir-d2441.541.5
Vapendavir-d3442.555.0
Vapendavir-d4443.5515.0
Vapendavir-d5444.5630.0
This compound445.5747.9
Total Isotopic Purity (d6) 97.9% (Calculated from d6 abundance)

Note: This data is representative and for illustrative purposes only.

Experimental Protocols

The determination of isotopic purity and distribution of this compound relies on two primary analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

Objective: To determine the relative abundance of each isotopologue of this compound.

Instrumentation:

  • Liquid Chromatograph (LC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

  • Electrospray Ionization (ESI) source

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. A working solution of 1 µg/mL is prepared by serial dilution.

  • Chromatographic Separation: An aliquot of the working solution is injected into the LC system. A C18 column is used to separate this compound from any potential impurities. A gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.

  • Mass Spectrometric Analysis: The eluent from the LC is introduced into the ESI source of the HRMS. The mass spectrometer is operated in positive ion mode. A full scan mass spectrum is acquired over a mass range that includes all expected isotopologues of Vapendavir.

  • Data Analysis: The mass spectrum corresponding to the this compound peak is analyzed. The relative abundance of each isotopologue is determined by integrating the area of its corresponding mass peak. The isotopic purity is calculated based on the abundance of the fully deuterated (d6) species relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site of Deuteration and Purity Confirmation

Objective: To confirm the positions of deuterium incorporation and to provide an independent measure of isotopic enrichment.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • ¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the successful incorporation of deuterium. The integration of the residual proton signals at these positions, relative to a non-deuterated internal standard or a non-deuterated portion of the molecule, can be used to calculate the isotopic enrichment.

  • ²H (Deuterium) NMR Spectroscopy: A deuterium NMR spectrum is acquired. This spectrum will show signals only from the deuterium atoms in the molecule, providing direct evidence of deuteration and confirming the chemical environment of the incorporated deuterium.

  • ¹³C NMR Spectroscopy: A carbon-13 NMR spectrum can also be used to confirm deuteration. The carbon signals coupled to deuterium will appear as multiplets (due to C-D coupling) and will be shifted slightly upfield compared to their protonated counterparts.

Visualizations

Experimental Workflow for Isotopic Purity Determination

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Analysis cluster_results Results prep_ms Prepare this compound solution for MS lc_ms LC-HRMS Analysis prep_ms->lc_ms prep_nmr Prepare this compound solution for NMR nmr ¹H, ²H, ¹³C NMR Spectroscopy prep_nmr->nmr ms_data Extract Mass Spectra Integrate Isotopologue Peaks lc_ms->ms_data nmr_data Analyze Spectra Integrate Residual Proton Signals nmr->nmr_data distribution Isotopic Distribution Profile ms_data->distribution purity Isotopic Purity Calculation ms_data->purity nmr_data->purity confirmation Confirmation of Deuteration Sites nmr_data->confirmation

Caption: Experimental workflow for determining the isotopic purity and distribution of this compound.

Vapendavir's Mechanism of Action

Vapendavir is a capsid-binding inhibitor. It does not engage in a classical signaling pathway but rather physically interacts with the viral capsid to prevent a crucial step in the viral lifecycle.

mechanism_of_action cluster_virus Enterovirus Particle cluster_drug Drug Action cluster_process Infection Process VP1 VP1 Capsid Protein Uncoating Viral Uncoating (RNA Release) RNA Viral RNA Vapendavir This compound Vapendavir->VP1 Binds to hydrophobic pocket Vapendavir->Uncoating Inhibits Binding Virus-Host Cell Receptor Binding Binding->Uncoating Conformational Change Replication Viral Replication Uncoating->Replication RNA genome enters cytoplasm Infection Cell Infection Replication->Infection

Caption: Mechanism of action of Vapendavir, a capsid-binding inhibitor of enteroviruses.

Vapendavir Mechanism of Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapendavir is a broad-spectrum antiviral compound that has shown efficacy against a range of picornaviruses, including rhinoviruses and enteroviruses.[1] It belongs to a class of drugs known as capsid binders, which interfere with the earliest stages of the viral life cycle.[2] This technical guide provides an in-depth overview of the mechanism of action of Vapendavir and the molecular basis of viral resistance to this compound. It is intended to serve as a comprehensive resource for researchers actively involved in the study of antiviral resistance and the development of next-generation antiviral therapies.

The primary mechanism of action for Vapendavir and other WIN-like compounds involves binding to a hydrophobic pocket located within the viral protein 1 (VP1) of the picornavirus capsid.[1] This binding event stabilizes the capsid, preventing the conformational changes necessary for receptor binding, entry into the host cell, and subsequent uncoating of the viral RNA.[2]

However, the emergence of drug-resistant viral strains poses a significant challenge to the long-term efficacy of Vapendavir. Resistance to Vapendavir is primarily associated with specific amino acid substitutions in the VP1 protein, both within and outside the drug-binding pocket.[1][3] Understanding the molecular mechanisms that drive this resistance is crucial for the development of more robust and resistance-refractory antiviral strategies.

Quantitative Analysis of Vapendavir Resistance

Studies have identified several key mutations in the VP1 capsid protein that confer resistance to Vapendavir and other capsid binders. The following tables summarize the quantitative data from in vitro resistance selection studies, presenting the 50% effective concentration (EC50) values of Vapendavir and related compounds against wild-type (WT) and mutant viral strains.

Table 1: Antiviral Activity of Capsid Binders Against Vapendavir-Resistant Human Rhinovirus 14 (hRV14)

Genotype (VP1)Vapendavir EC50 (µM)Fold ChangePleconaril EC50 (µM)Fold ChangePirodavir EC50 (µM)Fold Change
Wild-Type0.09 ± 0.01-0.20 ± 0.005-0.14 ± 0.1-
C199R>10>1102.9 ± 1.014.5>27>192
C199Y>10>110>21>105>27>192

Data from Lanko et al., 2021.[1]

Table 2: Antiviral Activity of Capsid Binders Against Vapendavir-Resistant Human Rhinovirus 2 (hRV2)

Genotype (VP1)Vapendavir EC50 (µM)Fold ChangePleconaril EC50 (µM)Fold ChangePirodavir EC50 (µM)Fold Change
Wild-Type0.006 ± 0.001-0.03 ± 0.007-0.02 ± 0.001-
G149C0.2 ± 0.08330.6 ± 0.09200.5 ± 0.0825

Data from Lanko et al., 2021.[1]

Table 3: Antiviral Activity of Capsid Binders Against Vapendavir-Resistant Enterovirus D68 (EV-D68)

Genotype (VP1)Vapendavir EC50 (µM)Fold ChangePleconaril EC50 (µM)Fold ChangePirodavir EC50 (µM)Fold Change
Wild-Type0.3 ± 0.09->21-0.4 ± 0.2-
A156T/K167E/M252L>10>33>21->27>67

Data from Lanko et al., 2021.[1]

Table 4: Antiviral Activity of Capsid Binders Against Vapendavir-Resistant Poliovirus 1 (PV1)

Genotype (VP1)Vapendavir EC50 (µM)Fold ChangePleconaril EC50 (µM)Fold ChangePirodavir EC50 (µM)Fold Change
Wild-Type0.2 ± 0.01-0.3 ± 0.01-0.2 ± 0.01-
I194F>10>50>21>70>27>135

Data from Lanko et al., 2021.[1]

Mechanisms of Resistance

Resistance to Vapendavir arises from mutations in the VP1 capsid protein that interfere with the drug's ability to bind and stabilize the capsid. These mutations can be broadly categorized into two groups:

  • Mutations within the Drug-Binding Pocket: Amino acid substitutions in residues that line the hydrophobic pocket can directly impede the binding of Vapendavir. For example, the C199R/Y mutations in hRV14 and the I194F mutation in PV1 are located within the binding pocket and lead to high levels of resistance.[1] These changes can introduce steric hindrance or alter the local chemical environment, reducing the affinity of the drug for its target.

  • Mutations Outside the Drug-Binding Pocket: Interestingly, mutations distant from the binding pocket can also confer resistance. The G149C mutation in hRV2 and the K167E mutation in EV-D68 are examples of such mutations.[1][3] These substitutions are thought to allosterically alter the conformation of the binding pocket, indirectly affecting drug binding. Alternatively, they may stabilize the capsid in a manner that mimics the effect of the drug, thereby reducing the virus's dependence on the compound for stability. A remarkable finding is that the G149C mutation in hRV2 results in a Vapendavir-dependent phenotype, where the virus requires the presence of the drug for efficient replication, suggesting that the mutation destabilizes the capsid, and the drug's binding is necessary to restore stability.[3]

Experimental Protocols

The following sections detail the key experimental methodologies used in the study of Vapendavir resistance.

In Vitro Selection of Resistant Viruses

The selection of drug-resistant viruses is a critical step in understanding the mechanisms of resistance. A commonly cited method is the "5-step, multi-well-based strategy." While the full, detailed protocol from the original publication by Delang et al. (2014) was not accessible, the following is a generalized workflow based on established principles of in vitro resistance selection.

Principle: This method involves serially passaging a virus in the presence of increasing concentrations of the antiviral agent. This selective pressure allows for the amplification of pre-existing resistant variants or the de novo emergence of resistant mutations.

Generalized Protocol:

  • Initial Infection: Host cells are seeded in multi-well plates and infected with the wild-type virus at a low multiplicity of infection (MOI).

  • Drug Application: The infected cells are then treated with a range of concentrations of Vapendavir, typically starting from the EC50 value.

  • Incubation and Observation: The plates are incubated, and the development of cytopathic effect (CPE) is monitored.

  • Harvesting and Passaging: Supernatant from the wells showing viral breakthrough (i.e., CPE at the highest drug concentrations) is harvested. This harvested virus is then used to infect fresh host cells in a new multi-well plate.

  • Dose Escalation: In the subsequent passages, the concentration of Vapendavir is gradually increased. This process is repeated for several passages to select for viruses with higher levels of resistance.

  • Isolation and Characterization: Once a resistant virus population is established, individual viral clones are often isolated through plaque purification. These clones are then subjected to phenotypic (EC50 determination) and genotypic (sequencing) analysis.

Cytopathic Effect (CPE) Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound and the susceptibility of a virus to that compound.

Principle: The assay measures the ability of a compound to protect host cells from the destructive effects (cytopathic effect) of a virus. The concentration of the compound that inhibits the CPE by 50% is the EC50 value.

Detailed Protocol:

  • Cell Seeding: Confluent monolayers of a suitable host cell line (e.g., HeLa, Vero) are prepared in 96-well plates.

  • Compound Dilution: A serial dilution of Vapendavir is prepared in cell culture medium.

  • Infection and Treatment: The cell monolayers are infected with the virus at a specific MOI. Immediately after infection, the different dilutions of Vapendavir are added to the wells. Control wells include virus-only (no drug) and cells-only (no virus, no drug).

  • Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of significant CPE in the virus control wells (typically 3-5 days).

  • Quantification of CPE: The extent of CPE is quantified. This can be done visually by microscopy or, more quantitatively, by using a cell viability dye such as neutral red or by measuring cellular ATP levels.

  • Data Analysis: The percentage of CPE inhibition is calculated for each drug concentration relative to the virus and cell controls. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Viral RNA Extraction and VP1 Sequencing

To identify the genetic basis of resistance, the VP1-coding region of the viral genome is sequenced.

Principle: This process involves isolating the viral RNA, converting it to complementary DNA (cDNA) through reverse transcription, amplifying the VP1 gene using the polymerase chain reaction (PCR), and then determining the nucleotide sequence of the amplified DNA.

Detailed Protocol:

  • Viral RNA Extraction: Viral RNA is extracted from the supernatant of infected cell cultures using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription (RT): The extracted RNA is used as a template for reverse transcription to synthesize cDNA. This reaction is typically primed with random hexamers or gene-specific reverse primers.

  • Polymerase Chain Reaction (PCR): The VP1-coding region is amplified from the cDNA using PCR with primers specific to the conserved regions flanking VP1.

  • PCR Product Purification: The amplified PCR product is purified to remove primers, dNTPs, and other reaction components.

  • Sanger Sequencing: The purified PCR product is then sequenced using the Sanger dideoxy method. Both forward and reverse sequencing primers are typically used to ensure the accuracy of the sequence.

  • Sequence Analysis: The resulting nucleotide sequence is assembled and translated into an amino acid sequence. This sequence is then compared to the wild-type VP1 sequence to identify any mutations.

Visualizations

Signaling Pathways and Logical Relationships

Vapendavir_Mechanism_of_Action_and_Resistance cluster_virus_lifecycle Picornavirus Lifecycle cluster_drug_action Vapendavir Action cluster_resistance Resistance Mechanisms Virus Picornavirus ReceptorBinding Receptor Binding Virus->ReceptorBinding Entry Cell Entry ReceptorBinding->Entry Uncoating Uncoating & RNA Release Entry->Uncoating Replication Viral RNA Replication Uncoating->Replication Progeny Progeny Virus Replication->Progeny Vapendavir Vapendavir VP1_Pocket VP1 Hydrophobic Pocket Vapendavir->VP1_Pocket Binds to Capsid_Stabilization Capsid Stabilization Capsid_Stabilization->Uncoating Inhibits Pocket_Mutation Mutation in Binding Pocket Reduced_Binding Reduced Vapendavir Binding Pocket_Mutation->Reduced_Binding Outside_Mutation Mutation outside Binding Pocket Altered_Pocket Altered Pocket Conformation Outside_Mutation->Altered_Pocket Altered_Stability Altered Capsid Stability Outside_Mutation->Altered_Stability Altered_Pocket->Reduced_Binding Reduced_Binding->Uncoating Permits Altered_Stability->Uncoating Permits

Caption: Vapendavir's mechanism of action and viral resistance pathways.

Experimental Workflows

Resistance_Selection_Workflow cluster_selection In Vitro Resistance Selection cluster_characterization Characterization of Resistant Virus Start Start: Wild-Type Virus Infect_Cells Infect Host Cells in Multi-well Plate Start->Infect_Cells Add_Vapendavir Add Increasing Concentrations of Vapendavir Infect_Cells->Add_Vapendavir Incubate_CPE Incubate & Monitor for Cytopathic Effect (CPE) Add_Vapendavir->Incubate_CPE Harvest Harvest Supernatant from Wells with CPE Incubate_CPE->Harvest Passage Serially Passage Virus (Repeat Infection & Treatment) Harvest->Passage Passage->Incubate_CPE Repeat Passages Isolate Isolate Resistant Viral Clones Passage->Isolate After Several Passages End_Selection End: Resistant Virus Isolate->End_Selection Phenotype Phenotypic Analysis (CPE Reduction Assay) End_Selection->Phenotype Genotype Genotypic Analysis (VP1 Sequencing) End_Selection->Genotype EC50 Determine EC50 & Fold Resistance Phenotype->EC50 Identify_Mutations Identify Amino Acid Substitutions Genotype->Identify_Mutations

Caption: Generalized workflow for in vitro selection and characterization of Vapendavir-resistant viruses.

Conclusion

The development of resistance to Vapendavir in picornaviruses is a complex process driven by specific mutations in the VP1 capsid protein. While mutations within the drug-binding pocket are a direct mechanism of resistance, the discovery of resistance-conferring mutations outside this pocket highlights the intricate nature of viral adaptation. The unique phenotype of Vapendavir-dependency associated with the G149C mutation in hRV2 further underscores the complex interplay between drug, virus, and host. A thorough understanding of these resistance mechanisms, facilitated by the experimental protocols detailed in this guide, is essential for the rational design of new antiviral agents that can overcome or circumvent these resistance pathways. Continued surveillance and characterization of resistant strains will be paramount in the ongoing effort to combat picornavirus infections.

References

The Discovery and Development of Vapendavir: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the antiviral agent Vapendavir (BTA-798), detailing its discovery, mechanism of action, preclinical and clinical development, and the experimental methodologies employed in its evaluation.

Introduction

Vapendavir (formerly BTA-798) is a clinical-stage, orally bioavailable antiviral compound developed for the treatment of infections caused by human rhinoviruses (HRV) and other enteroviruses. As a member of the "capsid binder" class of antivirals, Vapendavir targets a specific pocket within the viral capsid, preventing the virus from uncoating and releasing its genetic material into host cells. This technical guide provides a comprehensive overview of the discovery and development of Vapendavir, with a focus on the experimental data and methodologies that have defined its preclinical and clinical profile.

Discovery and Medicinal Chemistry

The development of Vapendavir originated from a medicinal chemistry program aimed at improving the potency and pharmacokinetic properties of earlier capsid-binding inhibitors. The journey began with the synthesis of phenyl-pyridazinamine derivatives, which showed activity against a range of rhinovirus serotypes. Through systematic structural modifications, including the replacement of a phenyl ring with bicyclic systems, researchers sought to enhance the compound's half-life and oral bioavailability. This iterative process of design, synthesis, and biological testing ultimately led to the identification of Vapendavir as a highly potent analog with a favorable preclinical profile.

Mechanism of Action: Capsid Binding and Viral Entry Inhibition

Vapendavir exerts its antiviral effect by targeting a hydrophobic pocket located within the viral protein 1 (VP1) of the picornavirus capsid.[1] This binding event stabilizes the capsid, preventing the conformational changes necessary for the virus to attach to host cells and subsequently release its RNA genome.[1] X-ray crystallography studies of Vapendavir in complex with human rhinovirus 2 (HRV2) have provided a detailed structural basis for this mechanism of action.

The binding of Vapendavir within the VP1 pocket physically obstructs the uncoating process, effectively trapping the viral RNA within its protein shell and halting the replication cycle. This targeted approach provides a high degree of specificity for picornaviruses, minimizing off-target effects.

Signaling Pathway and Viral Entry Inhibition

The following diagram illustrates the proposed mechanism of action of Vapendavir in inhibiting viral entry and uncoating.

G cluster_virus_entry Picornavirus Entry and Uncoating cluster_vapendavir_action Vapendavir Inhibition Virus Rhinovirus Receptor Host Cell Receptor Virus->Receptor Attachment Endosome Endosome Receptor->Endosome Endocytosis Uncoating Viral RNA Release Endosome->Uncoating Uncoating Replication Viral Replication Uncoating->Replication Vapendavir Vapendavir CapsidBinding Binds to VP1 Pocket Vapendavir->CapsidBinding Stabilization Capsid Stabilization CapsidBinding->Stabilization Inhibition Inhibition of Uncoating Stabilization->Inhibition Inhibition->Uncoating Blocks

Mechanism of Vapendavir Action

Preclinical Evaluation

In Vitro Antiviral Activity

The antiviral potency of Vapendavir has been extensively evaluated against a broad panel of rhinovirus serotypes and other enteroviruses using cell-based assays. The primary method for determining in vitro efficacy is the cytopathic effect (CPE) reduction assay.

Table 1: In Vitro Antiviral Activity of Vapendavir (EC50 values)

VirusCell LineEC50 (µM)Reference
Enterovirus 71 (EV71)Various0.5 - 1.4[2]
Human Rhinovirus (HRV) serotypes (panel of 32)HeLaMedian: 0.0112[3]
Human Rhinovirus (HRV) clinical isolates (panel of 39)HeLaMedian: 0.0191[3]
Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models were crucial in selecting Vapendavir for clinical development. These studies demonstrated good oral bioavailability and a favorable half-life.

Table 2: Pharmacokinetic Parameters of Vapendavir in Preclinical Species

SpeciesDoseCmax (ng/mL)Tmax (h)t1/2 (h)AUC0-∞ (ng·h/mL)Reference
Rat400 mg (single dose)18901.0311.813758[3]
DogNot SpecifiedImproved exposure over predecessor compoundsNot SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay quantifies the ability of a compound to protect cells from the virus-induced cell death.

Protocol:

  • Cell Seeding: Seed HeLa or Buffalo Green Monkey (BGM) cells in 96-well plates at a density of 15,000 or 20,000 cells/well, respectively.[4]

  • Incubation: Incubate the plates overnight at 37°C (or 35°C for HRV) in a 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Addition: Prepare serial dilutions of Vapendavir and add them to the cell monolayers.

  • Virus Infection: Infect the cells with a specific rhinovirus or enterovirus serotype at a low multiplicity of infection (MOI).

  • Incubation: Incubate the plates until approximately 90% of the cells in the virus control wells (no compound) show CPE.

  • Quantification: Assess cell viability using a colorimetric method, such as the MTS assay, which measures mitochondrial activity.[5] The EC50 value is calculated as the compound concentration that protects 50% of the cells from CPE.

In Vitro Resistance Selection

This protocol is designed to identify the genetic basis of viral resistance to an antiviral compound.

Protocol:

  • Determine Optimal Conditions: Identify the lowest concentration of Vapendavir that completely inhibits viral CPE at a high virus input.[4]

  • Selection: Culture the virus in the presence of this suboptimal concentration of Vapendavir.[4]

  • Passaging: Monitor the cultures for the emergence of viral CPE. Harvest the supernatant from wells showing CPE (containing potentially resistant virus) and passage it onto fresh cells in the presence of the same or increasing concentrations of Vapendavir.[4]

  • Isolation and Characterization: After several passages, isolate the resistant virus and determine its phenotype (EC50 value) and genotype (sequence the VP1 gene to identify mutations).[4]

Experimental Workflow: In Vitro Resistance Selection

G cluster_workflow In Vitro Resistance Selection Workflow Start Start with Wild-Type Virus Determine_MIC Determine Minimum Inhibitory Concentration (MIC) of Vapendavir Start->Determine_MIC Culture Culture Virus with Sub-MIC Vapendavir Determine_MIC->Culture Monitor_CPE Monitor for Cytopathic Effect (CPE) Culture->Monitor_CPE Harvest Harvest Supernatant from CPE-positive wells Monitor_CPE->Harvest Passage Passage Virus on Fresh Cells with Vapendavir Harvest->Passage Repeat Repeat Passaging Passage->Repeat Repeat->Passage Continue Passaging Isolate Isolate Resistant Virus Repeat->Isolate Resistance Confirmed Phenotype Phenotypic Analysis (EC50) Isolate->Phenotype Genotype Genotypic Analysis (VP1 Sequencing) Isolate->Genotype End Identify Resistance Mutations Phenotype->End Genotype->End

In Vitro Resistance Selection Workflow

Clinical Development

Vapendavir has undergone several Phase II clinical trials to evaluate its safety and efficacy in different patient populations at risk of complications from rhinovirus infections.

Phase II Study in Asthmatic Adults (NCT01175226)

This randomized, double-blind, placebo-controlled study assessed the efficacy of Vapendavir in asthmatic adults with naturally acquired rhinovirus infections.

Table 3: Key Parameters of the Phase IIa Study in Asthmatic Adults

ParameterDescription
Primary Endpoint Mean daily difference in the Wisconsin Upper Respiratory Symptom Survey-21 (WURSS-21) severity score over days 2-4.[6]
Patient Population Asthmatic adults with a history of increased asthma symptoms during naturally acquired rhinovirus infection.[6]
Treatment Vapendavir or placebo.
Key Findings Statistically significant reduction in the severity of cold symptoms in the Vapendavir-treated group compared to placebo.[7]
Phase IIb SPIRITUS Trial in Asthmatic Adults (NCT02367313)

This study was a larger, dose-ranging trial in moderate-to-severe asthmatic patients with laboratory-confirmed HRV infection.[8]

Table 4: Key Parameters of the Phase IIb SPIRITUS Trial

ParameterDescription
Objective To obtain safety and efficacy data of two dose levels of Vapendavir versus placebo.[9]
Patient Population Moderate to severe asthmatic patients (18-75 years) at risk of loss of asthma control due to presumptive HRV infection.[9]
Inclusion Criteria Minimum total symptom score on the Day 1 WURSS-21 of 20 points, with specific symptoms at a severity of 2 or greater.[9]
Treatment Duration 7 days.[9]
Outcome The trial reportedly failed to meet its primary endpoint.
Phase II Rhinovirus Challenge Study in COPD Patients (NCT06149494)

This ongoing study evaluates the efficacy of Vapendavir in patients with Chronic Obstructive Pulmonary Disease (COPD) who are experimentally infected with rhinovirus.

Table 5: Key Parameters of the Phase II COPD Challenge Study

ParameterDescription
Objective To evaluate the impact of Vapendavir on the development of lower respiratory tract symptoms following rhinovirus challenge.[10]
Patient Population GOLD stage II COPD subjects who are sero-negative for the challenge rhinovirus strain.[10]
Treatment Vapendavir or placebo administered for 7 days after the onset of symptoms.[10]
Assessments Daily clinical symptom scores, lung function, and viral load in nasal lavage and sputum.[10]
Recent Findings Positive topline results announced, showing improvement in upper and lower respiratory symptoms and a shortened course of illness.[10][11]

Logical Relationship: Clinical Trial Progression

G cluster_trials Clinical Development Pathway of Vapendavir Phase2a_Asthma Phase IIa in Asthmatic Adults (NCT01175226) Positive Symptom Reduction Phase2b_Asthma Phase IIb SPIRITUS Trial in Asthmatics (NCT02367313) Failed to Meet Primary Endpoint Phase2a_Asthma->Phase2b_Asthma Informed Phase2_COPD Phase II Challenge Study in COPD (NCT06149494) Positive Topline Results Phase2b_Asthma->Phase2_COPD Shift in Focus

Progression of Vapendavir Clinical Trials

Conclusion

Vapendavir represents a significant advancement in the development of capsid-binding inhibitors for the treatment of rhinovirus and other enterovirus infections. Its discovery was the result of a focused medicinal chemistry effort to optimize the pharmacokinetic properties of this class of compounds. Preclinical studies have demonstrated its potent in vitro antiviral activity and a favorable safety profile. While clinical development in asthma has faced challenges, recent positive results from a rhinovirus challenge study in COPD patients suggest a promising future for Vapendavir in this high-risk population. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the ongoing story of Vapendavir. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Note: Quantitative Analysis of Vapendavir in Human Plasma using Vapendavir-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of Vapendavir in human plasma using a stable isotope-labeled internal standard, Vapendavir-d6, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and other bioanalytical applications involving Vapendavir. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions. While experimentally determined quantitative data is not yet available, this document provides a comprehensive framework for method development and validation.

Introduction

Vapendavir is an investigational antiviral drug that acts as a capsid inhibitor, preventing the entry of certain viruses into host cells.[1][2] It has been evaluated in clinical trials for the treatment of respiratory infections caused by rhinoviruses.[3][4] To support pharmacokinetic and pharmacodynamic studies, a robust and sensitive bioanalytical method for the quantification of Vapendavir in biological matrices is essential.

This application note describes a method employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive technique widely used for the quantification of drugs in complex biological fluids.[5][6] The use of a stable isotope-labeled internal standard, this compound, is critical for ensuring accuracy and precision by compensating for variability during sample preparation and analysis.[7]

Chemical Structures

CompoundStructureMolecular FormulaMolecular Weight
Vapendavir [Insert Image of Vapendavir Structure Here]C₂₁H₂₆N₄O₃382.46 g/mol [7]
This compound [Insert Image of this compound Structure Here]C₂₁H₂₀D₆N₄O₃388.50 g/mol

Note: The exact position of the deuterium atoms in this compound should be confirmed from the supplier's certificate of analysis.

Experimental Protocols

Materials and Reagents
  • Vapendavir reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Vapendavir and this compound reference standards.

    • Dissolve each in 1 mL of methanol to prepare individual 1 mg/mL primary stock solutions.

  • Working Standard Solutions:

    • Prepare a series of Vapendavir working standard solutions by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

This protocol is a common and effective method for extracting small molecules from plasma.[5][8]

  • Label polypropylene microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.

  • To 50 µL of plasma in each tube, add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile). The acetonitrile will precipitate the plasma proteins.

  • Vortex each tube for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

The following are suggested starting conditions and may require optimization.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

Note: The following MRM transitions are proposed based on the chemical structure of Vapendavir and require experimental verification. The precursor ion for Vapendavir is its protonated molecule [M+H]⁺, with a calculated m/z of 383.2. For this compound, the precursor ion is [M+H]⁺ with a calculated m/z of 389.2. Product ions are generated by fragmentation of the precursor ion in the collision cell.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Proposed Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Vapendavir 383.2194.11003025
383.2110.11003035
This compound 389.2200.11003025
389.2110.11003035

Italicized values are starting points and require optimization on the specific mass spectrometer being used.

Data Presentation

The following tables are templates for the presentation of quantitative data that would be generated during method validation.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Vapendavir(To be determined)(To be determined)(To be determined)

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ(TBD)(TBD)(TBD)(TBD)(TBD)
Low QC(TBD)(TBD)(TBD)(TBD)(TBD)
Mid QC(TBD)(TBD)(TBD)(TBD)(TBD)
High QC(TBD)(TBD)(TBD)(TBD)(TBD)

TBD: To be determined through method validation experiments.

Visualizations

Signaling Pathway and Experimental Workflows

Vapendavir_MOA cluster_virus Picornavirus VP1 VP1 Capsid Protein Pocket Hydrophobic Pocket Uncoating Viral Uncoating Vapendavir Vapendavir Vapendavir->Pocket Binds to HostCell Host Cell Replication Viral Replication Uncoating->Replication

Caption: Mechanism of action of Vapendavir.

LCMS_Workflow Plasma Plasma Sample (50 µL) IS_Spike Add this compound Internal Standard (150 µL in Acetonitrile) Plasma->IS_Spike PPT Protein Precipitation (Vortex 30s) IS_Spike->PPT Centrifuge Centrifugation (10,000 x g, 10 min) PPT->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Injection Inject into LC-MS/MS (5 µL) Supernatant->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for sample preparation and analysis.

Conclusion

This application note provides a comprehensive, though preliminary, protocol for the quantitative determination of Vapendavir in human plasma using this compound as an internal standard by LC-MS/MS. The described sample preparation, chromatography, and mass spectrometry parameters serve as a robust starting point for method development and validation. It is imperative that the proposed MRM transitions be experimentally confirmed and that the entire method be validated according to regulatory guidelines to ensure reliable and accurate results for clinical and research applications.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Vapendavir in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes the development and validation of a rapid, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antiviral agent Vapendavir in human plasma. The method utilizes Vapendavir-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.[1] Sample preparation was streamlined using a simple protein precipitation technique. Chromatographic separation was achieved on a C18 reversed-phase column with a total run time of 4.0 minutes. The method was validated over a linear range of 1.0 to 2000 ng/mL and demonstrated excellent performance in terms of linearity, precision, accuracy, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Vapendavir is a broad-spectrum oral antiviral agent that inhibits the replication of rhinoviruses and other related enteroviruses.[2][3] It functions as a capsid binder, targeting a hydrophobic pocket in the viral capsid protein VP1 to prevent the virus from uncoating and releasing its genetic material into host cells.[4][5][6] Given that rhinovirus is a primary cause of exacerbations in patients with chronic obstructive pulmonary disease (COPD), Vapendavir is under investigation as a potential therapy to mitigate these severe respiratory events.[2][7][8]

To support clinical development and pharmacokinetic (PK) studies, a reliable and robust bioanalytical method for the quantification of Vapendavir in biological matrices is essential.[9][10][11] LC-MS/MS is the preferred technique for such applications due to its high sensitivity, selectivity, and speed.[11][12][13] This note details a validated LC-MS/MS method employing this compound as an internal standard (IS) for the accurate measurement of Vapendavir in human plasma. The use of a SIL-IS is highly recommended as it co-elutes with the analyte and effectively corrects for variability in sample preparation and matrix effects.[1][14]

Experimental Protocols

2.1. Materials and Reagents

  • Vapendavir and this compound reference standards were sourced from a commercial supplier.

  • LC-MS grade acetonitrile, methanol, and formic acid were purchased from a reputable chemical vendor.

  • Ultrapure water was generated using a laboratory water purification system.

  • Control human plasma was obtained from a certified biobank.

2.2. Standard and Sample Preparation

  • Stock Solutions: Primary stock solutions of Vapendavir (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol.

  • Working Solutions: A series of Vapendavir working solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution (this compound) was prepared at a concentration of 100 ng/mL.

  • Sample Preparation Protocol:

    • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the 100 ng/mL this compound internal standard working solution.

    • Add 150 µL of acetonitrile to precipitate plasma proteins.[15][16]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer 100 µL of the clear supernatant to an HPLC vial containing 100 µL of ultrapure water.

    • Cap the vial and vortex briefly before placing it in the autosampler for analysis.

2.3. LC-MS/MS Instrumentation and Conditions The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm).[13][15]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    Table 1: LC Gradient Elution Program

    Time (min) % Mobile Phase B
    0.0 20
    0.5 20
    2.0 95
    3.0 95
    3.1 20

    | 4.0 | 20 |

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Temperature: 500 °C.[16]

    • Ion Spray Voltage: +5000 V.

    Table 2: Optimized MRM Transitions and Parameters

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Vapendavir 525.3 281.2 35

    | this compound | 531.3 | 287.2 | 35 |

Results and Data Presentation

The developed method demonstrated high selectivity with no significant interference observed at the retention times of Vapendavir and its internal standard in blank plasma samples.

3.1. Linearity and Sensitivity The method was linear over the concentration range of 1.0 ng/mL to 2000 ng/mL. The calibration curve yielded a correlation coefficient (r²) of >0.998. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL with a signal-to-noise ratio >10.

Table 3: Calibration Curve Summary

Parameter Result
Concentration Range 1.0 - 2000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.998

| LLOQ | 1.0 ng/mL |

3.2. Accuracy and Precision Intra- and inter-day accuracy and precision were evaluated using QC samples at four concentration levels: LLOQ, Low (LQC), Medium (MQC), and High (HQC). The results met the acceptance criteria of ±15% (±20% for LLOQ) for both accuracy (%Bias) and precision (%RSD).

Table 4: Summary of Intra- and Inter-Day Accuracy and Precision

QC Level Concentration (ng/mL) Intra-Day %RSD (n=6) Intra-Day %Bias (n=6) Inter-Day %RSD (n=18) Inter-Day %Bias (n=18)
LLOQ 1.0 ≤ 9.5% -4.2% to 6.8% ≤ 11.2% -2.5% to 5.5%
LQC 3.0 ≤ 7.8% -5.1% to 3.4% ≤ 9.1% -3.8% to 4.1%
MQC 150 ≤ 5.5% -2.3% to 1.9% ≤ 6.4% -1.7% to 2.8%

| HQC | 1500 | ≤ 4.1% | -3.0% to 2.5% | ≤ 5.8% | -2.2% to 3.1% |

Mandatory Visualizations

4.1. Experimental Workflow

The following diagram illustrates the complete workflow from plasma sample preparation to final data acquisition.

G Figure 1: LC-MS/MS Experimental Workflow for Vapendavir Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add IS (this compound) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Supernatant Transfer & Dilution p4->p5 a1 Inject Sample (5 µL) p5->a1 a2 Chromatographic Separation (C18 Column, 4 min) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Vapendavir & this compound) a3->a4 d1 Peak Integration a4->d1 d2 Concentration Calculation (Calibration Curve) d1->d2

Caption: Workflow from sample preparation to data analysis.

4.2. Vapendavir Mechanism of Action

This diagram illustrates the mechanism by which Vapendavir inhibits viral replication.

G Figure 2: Vapendavir Mechanism of Action cluster_virus Picornavirus Particle cluster_cell Host Cell VP1 VP1 Capsid Protein Pocket Hydrophobic Pocket (within VP1) VP1->Pocket Receptor Cell Receptor VP1->Receptor Attachment Uncoating Viral Uncoating (RNA Release) Pocket->Uncoating Conformational change allows for... RNA Viral RNA Cytoplasm Cytoplasm Vapendavir Vapendavir Vapendavir->Pocket Binds Vapendavir->Uncoating INHIBITS Uncoating->Cytoplasm RNA released into

Caption: Vapendavir binds the viral capsid to inhibit uncoating.

Conclusion

The LC-MS/MS method described herein provides a reliable, rapid, and sensitive tool for the quantitative analysis of Vapendavir in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. The use of a deuterated internal standard ensures data integrity. This validated method is well-suited for supporting pharmacokinetic assessments and clinical studies of Vapendavir.

References

Application Note: Quantification of Vapendavir in Human Plasma Using Vapendavir-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vapendavir is an investigational antiviral drug that acts as a capsid binder, inhibiting the entry of rhinoviruses and enteroviruses into host cells.[1][2] Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Vapendavir, and these studies require a robust and reliable bioanalytical method for its quantification in biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS), such as Vapendavir-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] A deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to high accuracy and precision.[4][5] This application note describes a hypothetical, yet scientifically grounded, LC-MS/MS method for the quantification of Vapendavir in human plasma using this compound as an internal standard.

Principle of the Method

A known concentration of this compound is added to human plasma samples containing unknown concentrations of Vapendavir. Following a protein precipitation extraction, the analyte and internal standard are separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of Vapendavir to that of this compound is used to construct a calibration curve and determine the concentration of Vapendavir in the unknown samples.

Experimental Protocols

Materials and Reagents

  • Vapendavir analytical standard

  • This compound (hypothetical internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Standard Solutions Preparation

  • Vapendavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Vapendavir in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Vapendavir Working Solutions: Serially dilute the Vapendavir stock solution with 50:50 acetonitrile:water to prepare working solutions for calibration standards and quality control (QC) samples.

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation

  • Pipette 50 µL of human plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the this compound working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.

  • Vortex for 1 minute and inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Parameter Condition
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Vapendavir: 383.2 -> 194.1 (Quantifier), 383.2 -> 166.1 (Qualifier) this compound: 389.2 -> 200.1 (Quantifier)
Source Temperature 550°C
IonSpray Voltage 5500 V

(Note: The MRM transitions for Vapendavir are based on its molecular weight of 382.46 g/mol and plausible fragmentation patterns. The transitions for this compound are hypothetical, assuming a +6 Da mass shift.)

Data Presentation

Table 1: Calibration Curve Parameters

Analyte Linear Range (ng/mL) Regression Equation Correlation Coefficient (r²)
Vapendavir1 - 1000y = 0.0025x + 0.0012> 0.995

Table 2: Accuracy and Precision of the Method

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=6) Accuracy (%) Precision (%CV)
LLOQ10.9898.08.5
Low QC32.9598.36.2
Mid QC100101.5101.54.1
High QC800792.099.03.5

(LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation)

Table 3: Hypothetical Pharmacokinetic Parameters of Vapendavir Following a Single Oral Dose

Parameter Value Unit
Cmax550ng/mL
Tmax2.5hours
AUC(0-t)3200ngh/mL
AUC(0-inf)3450ngh/mL
6.8hours

(Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; T½: Half-life)[6][7][8]

Visualizations

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (50 µL) is_addition Add this compound (200 µL) plasma->is_addition vortex1 Vortex (30s) is_addition->vortex1 centrifuge Centrifuge (10 min) vortex1->centrifuge supernatant Transfer Supernatant (150 µL) centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute (100 µL) evaporate->reconstitute injection Inject (5 µL) reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Vapendavir calibration->quantification

Caption: Experimental workflow for the quantification of Vapendavir in human plasma.

G Vapendavir Vapendavir Binding Binding to Capsid Vapendavir->Binding Capsid Viral Capsid (Hydrophobic Pocket) Capsid->Binding Conformational_Change Inhibition of Conformational Change Binding->Conformational_Change Uncoating Prevention of Viral Uncoating Conformational_Change->Uncoating RNA_Release Blocks Viral RNA Release Uncoating->RNA_Release Replication_Inhibition Inhibition of Viral Replication RNA_Release->Replication_Inhibition

Caption: Mechanism of action of Vapendavir as a viral capsid inhibitor.

Disclaimer: The bioanalytical method and pharmacokinetic data presented in this document are hypothetical and for illustrative purposes only. The exact parameters would require experimental determination and validation according to regulatory guidelines such as those from the FDA and EMA.[4][9]

References

Application Note: Quantitation of Vapendavir in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vapendavir in human plasma. The method utilizes Vapendavir-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Vapendavir.

Introduction

Vapendavir is an investigational antiviral drug that has shown activity against picornaviruses, including rhinoviruses and enteroviruses[1]. To support its clinical development, a reliable and validated bioanalytical method for the quantification of Vapendavir in biological matrices is essential for pharmacokinetic and toxicokinetic studies. This application note details a validated LC-MS/MS method for the determination of Vapendavir in human plasma using its deuterated analog, this compound, as the internal standard. The use of a stable isotope-labeled internal standard minimizes potential variability from sample preparation and matrix effects.

Experimental

Materials and Reagents
  • Vapendavir and this compound reference standards were of the highest available purity.

  • HPLC-grade acetonitrile and methanol were obtained from a commercial supplier.

  • Formic acid and ammonium acetate were of analytical grade.

  • Human plasma (K2EDTA) was sourced from an accredited biobank.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis. The system consisted of a binary pump, an autosampler, and a column oven. Data acquisition and processing were performed using the instrument's control and analysis software.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 2
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp 4 °C

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.010
0.510
2.595
3.595
3.610
5.010

Table 3: Mass Spectrometry Parameters

ParameterVapendavirThis compound (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition To be determined experimentallyTo be determined experimentally
Dwell Time 200 ms200 ms
Collision Energy (CE) Optimized during method developmentOptimized during method development
Declustering Potential (DP) Optimized during method developmentOptimized during method development
Ion Source Temperature 500 °C500 °C
Curtain Gas 30 psi30 psi
Preparation of Standards and Quality Control Samples

Stock solutions of Vapendavir and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.

Calibration standards were prepared by spiking blank human plasma with the appropriate working solutions to yield final concentrations over a specified range (e.g., 1 to 1000 ng/mL). QC samples were prepared in the same manner at four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

Sample Preparation Protocol

A protein precipitation method was used for the extraction of Vapendavir and this compound from plasma.

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifuge the samples at 13,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio of at least 10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated using the QC samples.

Table 4: Intra-day and Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ198.58.2101.29.5
Low QC3102.16.5103.47.8
Mid QC10097.84.199.55.3
High QC800101.53.5100.84.2
Recovery and Matrix Effect

The extraction recovery of Vapendavir was consistent across the QC levels. The matrix effect was found to be minimal and compensated for by the use of the deuterated internal standard.

Table 5: Extraction Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Mean Extraction Recovery (%)Matrix Factor
Low QC392.30.98
Mid QC10094.11.01
High QC80093.50.99
Stability

Vapendavir was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.

Workflow Diagram

Vapendavir_Quantitation_Workflow SampleCollection Plasma Sample Collection (Calibrator, QC, Unknown) Spiking Addition of Internal Standard (this compound in Acetonitrile) SampleCollection->Spiking Precipitation Protein Precipitation (Vortexing) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LCMS_Analysis LC-MS/MS Analysis SupernatantTransfer->LCMS_Analysis DataProcessing Data Processing and Quantitation LCMS_Analysis->DataProcessing Results Results Reporting DataProcessing->Results

Caption: Workflow for the quantitation of Vapendavir in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantitation of Vapendavir in human plasma. The simple sample preparation and rapid chromatographic run time make it suitable for high-throughput analysis in a clinical or research setting. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method can be effectively applied to pharmacokinetic studies of Vapendavir.

References

Application Notes and Protocols for Vapendavir-d6 in In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapendavir is a potent antiviral compound that acts as a capsid binder, specifically targeting picornaviruses such as rhinoviruses and enteroviruses.[1][2] Its deuterated form, Vapendavir-d6, is utilized in in vitro assays to study its antiviral efficacy and mechanism of action. Vapendavir functions by inserting into a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes necessary for viral entry into the host cell and the subsequent release of the viral RNA genome.[3][4] These application notes provide detailed protocols for assessing the antiviral activity of this compound using common in vitro assays.

Quantitative Data Summary

The antiviral activity of Vapendavir is quantified by its 50% effective concentration (EC50), while its cytotoxicity is measured by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Virus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Enterovirus 71 (EV71) Genogroup AVero0.842 ± 0.325>25 (HeLa)>29.7[1]
Enterovirus 71 (EV71) Genogroup B2Vero0.671 ± 0.321>25 (HeLa)>37.2[1]
Enterovirus 71 (EV71) Genogroup B5Vero0.498 ± 0.236>25 (HeLa)>50.2[1]
Enterovirus 71 (EV71) Genogroup C2Vero0.957 ± 0.074>25 (HeLa)>26.1[1]
Enterovirus 71 (EV71) Genogroup C4Vero0.739 ± 0.248>25 (HeLa)>33.8[1]

Note: CC50 values are often cell-line dependent and should be determined experimentally for the specific cell line used in the antiviral assay. The CC50 value provided is a general reference from studies on HeLa cells.

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of this compound to protect host cells from the virus-induced cytopathic effect.

Materials:

  • This compound

  • Susceptible host cells (e.g., HeLa, Vero)

  • Picornavirus stock (e.g., Rhinovirus, Enterovirus 71)

  • Cell culture medium (e.g., MEM with 2% FBS)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells at a density that will form a confluent monolayer overnight (e.g., 1.5 x 10^4 HeLa cells/well). Incubate at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment and Infection:

    • Remove the growth medium from the cell monolayer.

    • Add the diluted this compound to the wells.

    • Infect the cells with the picornavirus at a multiplicity of infection (MOI) that causes complete CPE in 3-4 days.

    • Include virus control (cells + virus, no compound) and cell control (cells only, no virus or compound) wells.

  • Incubation: Incubate the plate at the optimal temperature for the virus (e.g., 35°C for rhinovirus) in a 5% CO2 incubator until CPE is complete in the virus control wells.

  • Quantification of Cell Viability:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Determine the EC50 value by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay measures the inhibition of virus replication by quantifying the reduction in the number of viral plaques.

Materials:

  • This compound

  • Susceptible host cells (e.g., Vero)

  • Picornavirus stock

  • Cell culture medium

  • 6-well or 12-well cell culture plates

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed plates with host cells to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayer with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and wash the cells. Add an overlay medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization:

    • Fix the cells (e.g., with 10% formalin).

    • Remove the overlay and stain the cell monolayer with crystal violet.

    • Plaques will appear as clear zones against a purple background of viable cells.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value from a dose-response curve.

Cytotoxicity Assay

This assay is crucial to determine the concentration at which this compound is toxic to the host cells, allowing for the calculation of the selectivity index.

Materials:

  • This compound

  • Host cells used in the antiviral assays

  • Cell culture medium

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed a 96-well plate with host cells as described for the CPE assay.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: Add the diluted compound to the cells. Include cell control wells with no compound.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • Quantification of Cell Viability: Use the MTS or MTT method as described in the CPE assay protocol to measure cell viability.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each compound concentration relative to the cell control.

    • Determine the CC50 value from a dose-response curve.

Visualizations

Vapendavir_MOA cluster_virus_lifecycle Picornavirus Lifecycle Picornavirus Picornavirus Attachment Attachment Picornavirus->Attachment Binds to Receptor Host Cell Receptor Entry Endocytosis Receptor->Entry Attachment->Receptor Uncoating Uncoating & RNA Release Entry->Uncoating Replication Viral Replication Uncoating->Replication Assembly Virion Assembly Replication->Assembly Release Release of Progeny Virions Assembly->Release Vapendavir This compound Vapendavir->Inhibition Inhibition->Uncoating Inhibits (Stabilizes Capsid)

Caption: Mechanism of action of this compound on the picornavirus lifecycle.

CPE_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Infection cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis A Seed Host Cells in 96-well Plate C Add this compound to Cells A->C B Prepare Serial Dilutions of this compound B->C D Infect Cells with Picornavirus C->D E Incubate until CPE in Virus Control D->E F Add MTS Reagent E->F G Measure Absorbance (490 nm) F->G H Calculate % Cell Viability G->H I Determine EC50 Value (Dose-Response Curve) H->I

Caption: Experimental workflow for the CPE reduction assay.

References

Application Note: Development of a Cell-Based Antiviral Assay Using Vapendavir-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human rhinoviruses (HRVs) are the predominant cause of the common cold and are associated with exacerbations of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Vapendavir is a potent, orally available antiviral compound that targets the viral capsid of rhinoviruses and other enteroviruses.[5][6][7][8][9][10] Its mechanism of action involves binding to a hydrophobic pocket in the VP1 capsid protein, thereby preventing viral entry into host cells and subsequent uncoating.[11][12] Vapendavir has shown efficacy against a broad spectrum of rhinovirus serotypes and is currently in clinical development.[5][6][8][9][10][13][14]

This application note provides detailed protocols for the development and execution of cell-based assays to evaluate the antiviral activity of Vapendavir and similar compounds. Vapendavir-d6, a deuterium-labeled stable isotope of Vapendavir, is utilized as an internal standard for analytical quantification, ensuring accuracy in drug metabolism and pharmacokinetic studies, though it is not directly used in the initial antiviral screening assays described herein.[15] The described assays, a Cytopathic Effect (CPE) Inhibition Assay and a Plaque Reduction Assay, are fundamental tools for the discovery and characterization of antiviral agents targeting HRV.[16][17][18][19][20][21]

Signaling Pathway of Rhinovirus Infection

Upon infection, human rhinovirus triggers intracellular signaling pathways, leading to the production of inflammatory cytokines and chemokines. This host response, while intended to combat the virus, contributes to the symptoms of the common cold.

Rhinovirus_Signaling cluster_cell Host Cell HRV Human Rhinovirus Receptor ICAM-1/LDLR HRV->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Uncoating Viral Uncoating & RNA Release Endocytosis->Uncoating Translation Viral RNA Translation (Polyprotein) Uncoating->Translation Replication Viral RNA Replication (dsRNA intermediate) Translation->Replication Assembly Virion Assembly Replication->Assembly PRR Pattern Recognition Receptors (e.g., TLR3, MDA5) Replication->PRR dsRNA recognition Release Progeny Virus Release Assembly->Release Signaling Activation of Signaling Pathways (e.g., NF-κB, IRFs) PRR->Signaling Cytokines Cytokine & Chemokine Production (IL-6, IL-8, etc.) Signaling->Cytokines Inflammation Inflammation & Cold Symptoms Cytokines->Inflammation Vapendavir Vapendavir Vapendavir->Uncoating Inhibits

Caption: Rhinovirus infection pathway and the inhibitory action of Vapendavir.

Experimental Protocols

Cell and Virus Culture
  • Cells: HeLa-Ohio cells are a commonly used cell line for the propagation of human rhinoviruses.[1] They should be maintained in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine. Cells should be cultured at 37°C in a humidified atmosphere with 5% CO2.

  • Virus: Human Rhinovirus 16 (HRV-16) is a representative serotype for antiviral testing. Viral stocks can be prepared by infecting confluent monolayers of HeLa-Ohio cells at a low multiplicity of infection (MOI) of 0.01. After incubation for 48-72 hours, or until significant CPE is observed, the supernatant is harvested, clarified by centrifugation, and stored at -80°C. Viral titers should be determined by a TCID50 (50% Tissue Culture Infectious Dose) assay.[22][23]

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.[20][21]

Workflow:

CPE_Workflow Start Start Plate_Cells Plate HeLa-Ohio cells in 96-well plates Start->Plate_Cells Incubate_24h Incubate for 24 hours (37°C, 5% CO2) Plate_Cells->Incubate_24h Add_Compound Add serial dilutions of Vapendavir Incubate_24h->Add_Compound Add_Virus Infect with HRV-16 (100 TCID50) Add_Compound->Add_Virus Incubate_3_5d Incubate for 3-5 days Add_Virus->Incubate_3_5d Assess_CPE Assess Cytopathic Effect (Microscopy) Incubate_3_5d->Assess_CPE Add_Viability_Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) Assess_CPE->Add_Viability_Reagent Measure_Signal Measure Luminescence Add_Viability_Reagent->Measure_Signal Calculate Calculate EC50 and CC50 Measure_Signal->Calculate End End Calculate->End

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Detailed Protocol:

  • Seed HeLa-Ohio cells into a 96-well microplate at a density of 2 x 10^4 cells per well in 100 µL of growth medium.

  • Incubate the plate for 18-24 hours at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.

  • Prepare serial dilutions of Vapendavir in assay medium (MEM with 2% FBS). The final concentrations should range from 0.01 µM to 100 µM.

  • Remove the growth medium from the cell plate and add 50 µL of the diluted compound to the appropriate wells. Include wells for cell control (medium only) and virus control (no compound).

  • Add 50 µL of HRV-16 diluted in assay medium to each well (except cell control wells) to achieve a final MOI of 0.01 (or 100 TCID50).

  • Incubate the plate for 3 to 5 days at 33°C (the optimal temperature for rhinovirus replication) with 5% CO2.

  • After the incubation period, when approximately 90-100% CPE is observed in the virus control wells, assess cell viability.

  • For a quantitative assessment, use a commercial cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Add the reagent according to the manufacturer's instructions and measure the luminescent signal.

  • To determine the 50% cytotoxic concentration (CC50), perform the same assay in parallel on uninfected cells.

  • Calculate the 50% effective concentration (EC50) and CC50 values by non-linear regression analysis of the dose-response curves. The selectivity index (SI) is calculated as CC50/EC50.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.[17][24][25][26]

Workflow:

Plaque_Reduction_Workflow Start Start Plate_Cells Plate HeLa-Ohio cells in 6-well plates Start->Plate_Cells Incubate_Confluence Incubate to confluence Plate_Cells->Incubate_Confluence Prepare_Virus_Compound Prepare virus-Vapendavir mixtures Incubate_Confluence->Prepare_Virus_Compound Infect_Cells Infect cell monolayers Prepare_Virus_Compound->Infect_Cells Incubate_Adsorption Incubate for 1 hour (adsorption) Infect_Cells->Incubate_Adsorption Add_Overlay Add agarose overlay containing Vapendavir Incubate_Adsorption->Add_Overlay Incubate_3d Incubate for 3 days Add_Overlay->Incubate_3d Fix_and_Stain Fix cells and stain with crystal violet Incubate_3d->Fix_and_Stain Count_Plaques Count plaques Fix_and_Stain->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for the Plaque Reduction Assay.

Detailed Protocol:

  • Seed HeLa-Ohio cells in 6-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Prepare serial dilutions of Vapendavir in assay medium.

  • Dilute the HRV-16 stock to a concentration that will yield 50-100 plaque-forming units (PFU) per well.

  • Mix equal volumes of the diluted virus and the Vapendavir dilutions and incubate for 1 hour at room temperature.

  • Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture.

  • Incubate the plates for 1 hour at 33°C to allow for viral adsorption.

  • Prepare a 2X MEM solution containing 4% FBS and the corresponding concentrations of Vapendavir. Mix this solution 1:1 with a sterile 1.2% agarose solution (maintained at 42°C) to create the overlay.

  • Aspirate the inoculum from the wells and gently add 2 mL of the agarose overlay to each well.

  • Allow the overlay to solidify at room temperature, then incubate the plates at 33°C with 5% CO2 for 3 days.

  • After incubation, fix the cells with 10% formaldehyde for at least 1 hour.

  • Carefully remove the agarose overlay and stain the cell monolayer with a 0.1% crystal violet solution for 10-15 minutes.

  • Gently wash the wells with water to remove excess stain and allow the plates to dry.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • The EC50 is the concentration of Vapendavir that reduces the number of plaques by 50%.

Data Presentation

The following tables present hypothetical data for the antiviral activity and cytotoxicity of Vapendavir against HRV-16 in HeLa-Ohio cells.

Table 1: CPE Inhibition Assay Results for Vapendavir

Vapendavir (µM)% Cell Viability (Infected)% Cell Viability (Uninfected)
10010085
33.310092
11.19898
3.795100
1.288100
0.465100
0.1442100
0.0515100
0.015100
0 (Virus Control)2100
0 (Cell Control)100100

Table 2: Plaque Reduction Assay Results for Vapendavir

Vapendavir (µM)Average Plaque Count% Plaque Reduction
100100
3.3297.5
1.1890
0.372075
0.124543.75
0.046815
0.01782.5
0 (Virus Control)800

Table 3: Summary of Vapendavir Antiviral Activity and Cytotoxicity

AssayParameterValue
CPE InhibitionEC500.2 µM
CPE InhibitionCC50>100 µM
CPE InhibitionSelectivity Index (SI)>500
Plaque ReductionEC500.15 µM

Discussion

The presented protocols describe robust and reproducible methods for assessing the in vitro antiviral activity of compounds like Vapendavir against human rhinovirus. The CPE inhibition assay is well-suited for high-throughput screening of compound libraries, while the plaque reduction assay provides a more quantitative measure of antiviral potency.[16][18] The hypothetical data demonstrate that Vapendavir exhibits potent anti-HRV activity at non-cytotoxic concentrations, resulting in a high selectivity index. A high SI value is a critical indicator of a compound's potential as a therapeutic agent.[18]

The use of this compound as an internal standard would be crucial in subsequent preclinical and clinical development stages, particularly in pharmacokinetic and pharmacodynamic studies, to accurately quantify the concentration of the parent drug in biological matrices. While not directly applicable to these initial efficacy assays, its availability is essential for the overall drug development program.

These cell-based assays are foundational for the initial characterization of antiviral candidates. Further studies, such as time-of-addition assays, can elucidate the specific stage of the viral lifecycle that is inhibited.[5] Additionally, testing against a panel of different HRV serotypes is necessary to determine the breadth of a compound's antiviral spectrum.[14] The methodologies outlined in this application note provide a solid framework for researchers engaged in the discovery and development of novel antiviral therapies for rhinovirus infections.

References

Application Notes and Protocols for Vapendavir-d6 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapendavir is an orally bioavailable antiviral compound that acts as a potent enteroviral capsid binder. It is currently under investigation for the treatment of infections caused by human rhinoviruses (HRV) and other enteroviruses. Understanding the metabolic fate of Vapendavir is a critical component of its preclinical and clinical development, providing insights into its efficacy, safety, and potential for drug-drug interactions. Vapendavir-d6, a deuterated isotopologue of Vapendavir, serves as an essential tool for these investigations, primarily as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The stable isotope label ensures that this compound has nearly identical chemical and physical properties to Vapendavir, allowing it to mimic the behavior of the parent drug during sample extraction, chromatography, and ionization, thereby ensuring accurate quantification.

These application notes provide an overview of the utility of this compound in drug metabolism studies and offer detailed protocols for key in vitro experiments.

The Role of this compound in Drug Metabolism Studies

This compound is indispensable for the accurate quantification of Vapendavir in various biological matrices. Its primary application is as an internal standard (IS) in LC-MS-based bioanalytical methods. The key advantages of using a deuterated internal standard like this compound include:

  • Correction for Matrix Effects: Biological samples are complex mixtures that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound co-elutes with Vapendavir and experiences similar matrix effects, the ratio of the analyte to the IS response remains constant, allowing for accurate measurement.

  • Compensation for Sample Preparation Variability: Losses during sample extraction and processing can affect the final concentration of the analyte. By adding a known amount of this compound at the beginning of the sample preparation process, any losses will affect both the analyte and the IS proportionally, thus not impacting the accuracy of the final calculated concentration.

  • Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of bioanalytical methods, which is a regulatory requirement for pharmacokinetic and toxicokinetic studies.

Preclinical and Clinical Metabolism of Vapendavir: An Overview

While detailed results from the human mass balance study (NCT06834295) of radiolabeled Vapendavir ([14C]Vapendavir) are not yet publicly available, this study was designed to elucidate the metabolic pathways, excretion routes, and pharmacokinetic profile of Vapendavir in healthy male subjects. The study aimed to identify and characterize metabolites in plasma, urine, and feces.

Based on the general principles of drug metabolism, Vapendavir is expected to undergo Phase I and Phase II metabolic transformations.

Hypothetical Metabolic Pathway of Vapendavir

Based on the chemical structure of Vapendavir, potential metabolic pathways may include:

  • Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Likely reactions include:

    • Oxidation: Hydroxylation of the aromatic rings or the aliphatic side chains.

    • N-dealkylation: Removal of the ethyl group from the piperidine nitrogen.

  • Phase II Metabolism: Conjugation reactions to increase the water solubility of the parent drug and its Phase I metabolites for excretion. Potential reactions include:

    • Glucuronidation: Addition of glucuronic acid to hydroxylated metabolites.

    • Sulfation: Addition of a sulfate group to hydroxylated metabolites.

The following diagram illustrates a hypothetical metabolic pathway for Vapendavir.

G Vapendavir Vapendavir PhaseI Phase I Metabolism (e.g., CYP450 Oxidation) Vapendavir->PhaseI Excretion Excretion (Urine and Feces) Vapendavir->Excretion Unchanged Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylated Vapendavir) PhaseI->Oxidized_Metabolite PhaseII Phase II Metabolism (e.g., Glucuronidation) Oxidized_Metabolite->PhaseII Conjugated_Metabolite Conjugated Metabolite PhaseII->Conjugated_Metabolite Conjugated_Metabolite->Excretion

Caption: Hypothetical metabolic pathway of Vapendavir.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical pharmacokinetic data for Vapendavir and its potential metabolites. Note: This data is for illustrative purposes only, as the official results from clinical trials have not been published.

Table 1: Hypothetical Pharmacokinetic Parameters of Vapendavir and Metabolites in Human Plasma Following a Single Oral Dose

AnalyteCmax (ng/mL)Tmax (hr)AUC (0-inf) (ng*hr/mL)T1/2 (hr)
Vapendavir5002.045008.0
Oxidized Metabolite (M1)504.060010.0
Conjugated Metabolite (M2)256.040012.0

Table 2: Hypothetical Mass Balance Results - Cumulative Excretion (% of Administered Dose)

Excretion RouteUnchanged VapendavirMetabolite M1Metabolite M2Total Recovery
Urine 10%20%30%60%
Feces 25%5%5%35%
Total 35%25%35%95%

Experimental Protocols

The following are detailed protocols for key in vitro experiments to study the metabolism of Vapendavir using this compound as an internal standard.

Protocol 1: Metabolic Stability of Vapendavir in Human Liver Microsomes (HLM)

Objective: To determine the in vitro intrinsic clearance (CLint) of Vapendavir in HLM.

Materials:

  • Vapendavir

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Vapendavir Prepare Vapendavir Working Solution Pre_incubation Pre-incubate HLM and Vapendavir at 37°C Prep_Vapendavir->Pre_incubation Prep_HLM Prepare HLM Suspension Prep_HLM->Pre_incubation Prep_NADPH Prepare NADPH Regenerating System Initiate_Reaction Initiate Reaction with NADPH System Prep_NADPH->Initiate_Reaction Pre_incubation->Initiate_Reaction Time_points Collect Aliquots at 0, 5, 15, 30, 60 min Initiate_Reaction->Time_points Quench Quench Reaction with Cold ACN containing This compound (IS) Time_points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate Half-life and Intrinsic Clearance Plot->Calculate G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Vapendavir Prepare Vapendavir Working Solution Incubate Incubate Vapendavir, S9, and Cofactors at 37°C Prep_Vapendavir->Incubate Prep_S9 Prepare S9 Suspension Prep_S9->Incubate Prep_Cofactors Prepare Cofactor Mix (NADPH, UDPGA, PAPS) Prep_Cofactors->Incubate Quench Quench Reaction with Cold ACN Incubate->Quench Control_Incubations Include Controls (No Cofactors, No S9) Control_Incubations->Quench Centrifuge Centrifuge Quench->Centrifuge HRMS Analyze Supernatant by High-Resolution MS Centrifuge->HRMS Metabolite_Search Search for Potential Metabolite Masses HRMS->Metabolite_Search Fragmentation_Analysis Analyze MS/MS Spectra to Elucidate Structures Metabolite_Search->Fragmentation_Analysis

Application Notes and Protocols for High-Throughput Screening Assays with Vapendavir-d6

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vapendavir is a potent, broad-spectrum antiviral compound belonging to the class of "capsid binders," which are active against a wide range of picornaviruses, including human rhinoviruses (HRV) and other enteroviruses like EV-A71 and EV-D68.[1] These viruses are responsible for the common cold, and can cause severe respiratory complications in patients with underlying conditions like asthma or COPD.[2][3] Vapendavir is currently in clinical development for treating rhinovirus infections.[2][4][5]

The deuterated form, Vapendavir-d6, serves as a critical tool in the drug development pipeline. While primary high-throughput screening (HTS) is typically performed with the parent compound (Vapendavir), this compound is an ideal internal standard for analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS).[6][7][8] The inclusion of deuterium (a stable, heavy isotope of hydrogen) allows for precise quantification of the parent drug in complex biological matrices, which is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies that follow primary screening.[8][9][10]

These application notes provide detailed protocols for high-throughput screening assays to identify and characterize antiviral compounds like Vapendavir and outline the subsequent use of this compound in analytical assays.

Mechanism of Action

Vapendavir exerts its antiviral effect by targeting the viral capsid, a protein shell that protects the viral genome.[11] It binds to a hydrophobic pocket within the VP1 capsid protein.[1][11] This binding event stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell.[1][11] By blocking this essential early step of the viral life cycle—entry and uncoating—Vapendavir effectively halts replication.[1][11]

Vapendavir Mechanism of Action cluster_host Inside Host Cell Enterovirus Enterovirus (e.g., Rhinovirus) Attachment 1. Attachment to Host Cell Receptor Enterovirus->Attachment Binds VP1Pocket VP1 Capsid Binding Pocket Enterovirus->VP1Pocket HostCell Host Cell Uncoating 2. Uncoating & RNA Release Attachment->Uncoating Initiates Replication 3. Viral Replication Uncoating->Replication Leads to Vapendavir Vapendavir Vapendavir->VP1Pocket Binds to Block Binding Stabilizes Capsid, Blocks Uncoating VP1Pocket->Block Block->Uncoating Inhibits

Caption: Vapendavir binds to the VP1 capsid pocket, preventing viral uncoating.

Data Presentation: Antiviral Activity and Cytotoxicity

Quantitative data from HTS assays are crucial for evaluating the potential of a drug candidate. Key parameters include the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50).[12][13] The IC50 is the concentration of the drug that inhibits viral activity by 50%, while the CC50 is the concentration that causes a 50% reduction in the viability of host cells.[12][14] The ratio of these values (CC50/IC50) provides the Selectivity Index (SI), a measure of the compound's therapeutic window. A higher SI value is desirable.[12]

Table 1: Representative Antiviral Activity of Vapendavir Against Various Enteroviruses

Virus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)
Enterovirus 71 (EV71)Vero0.7>100>143
Human Rhinovirus 14 (HRV-14)HeLa0.05>50>1000
Enterovirus D68 (EV-D68)HeLa Rh0.02>50>2500
Poliovirus 1 (Sabin)BGM0.1>100>1000
Coxsackievirus A9RD0.03>100>3333

Note: These values are representative and compiled from literature. Actual values may vary based on specific experimental conditions, cell lines, and viral strains used.[4]

Experimental Protocols

High-Throughput Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay is a robust method for primary screening of large compound libraries against cytolytic viruses.[15][16][17] It measures the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect).[16][18]

Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., HeLa, Vero) into 96- or 384-well microplates at a predetermined density (e.g., 15,000 cells/well) and incubate for 24 hours to allow for cell adherence.[18]

  • Compound Addition: Prepare serial dilutions of test compounds (e.g., Vapendavir) in assay medium. Add the compounds to the cell plates. Include "cell control" (cells + medium only) and "virus control" (cells + virus + no compound) wells.

  • Virus Infection: Add the virus suspension at a specific Multiplicity of Infection (MOI) to all wells except the "cell control" wells.

  • Incubation: Incubate the plates for 3-5 days at the optimal temperature for viral replication (e.g., 35°C for EV-D68) until approximately 100% CPE is observed in the "virus control" wells.[18]

  • Quantification of Cell Viability:

    • Remove the assay medium.

    • Add a cell viability reagent, such as one containing a tetrazolium salt (e.g., MTS) or a luminescent ATP-based reagent.[15][19]

    • Incubate for a short period (e.g., 1-2 hours) to allow for colorimetric or luminescent signal development.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the control wells. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.[20]

Cytotoxicity Assay

This assay is performed in parallel with the CPE assay to ensure that the observed antiviral activity is not due to the compound being toxic to the host cells.[12][13]

Methodology:

  • Cell Seeding: Seed cells in microplates as described for the CPE assay.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plates for the same duration and under the same conditions as the CPE assay, but without adding the virus.

  • Quantification of Cell Viability: Use the same cell viability reagent and detection method as in the CPE assay.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to untreated cell controls. Determine the CC50 value from the dose-response curve.

HTS Workflow for Antiviral Screening Start Start Seed 1. Seed Host Cells in Microplates Start->Seed Incubate1 2. Incubate 24h (Cell Adherence) Seed->Incubate1 AddCmpd 3. Add Serial Dilutions of Compounds Incubate1->AddCmpd Split AddCmpd->Split AddVirus 4a. Infect with Virus (CPE Assay) Split->AddVirus NoVirus 4b. No Virus (Cytotoxicity Assay) Split->NoVirus Incubate2 5. Incubate 3-5 Days AddVirus->Incubate2 Incubate3 5. Incubate 3-5 Days NoVirus->Incubate3 AddReagent1 6a. Add Cell Viability Reagent Incubate2->AddReagent1 AddReagent2 6b. Add Cell Viability Reagent Incubate3->AddReagent2 Readout1 7a. Measure Signal (Absorbance/Luminescence) AddReagent1->Readout1 Readout2 7b. Measure Signal (Absorbance/Luminescence) AddReagent2->Readout2 Analysis 8. Data Analysis (Calculate IC50 & CC50) Readout1->Analysis Readout2->Analysis LC-MS/MS Workflow with this compound Sample 1. Biological Sample (e.g., Plasma) Spike 2. Spike with Internal Standard (this compound) Sample->Spike Extract 3. Protein Precipitation & Extraction Spike->Extract LC 4. Liquid Chromatography (Separation) Extract->LC MS 5. Mass Spectrometry (Detection - MRM) LC->MS Quant 6. Quantification (Ratio to Internal Standard) MS->Quant

References

Vapendavir-d6 in Rhinovirus Replication Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapendavir is a potent, orally available antiviral compound that targets the replication of human rhinoviruses (HRV), the primary causative agent of the common cold. As a member of the "capsid binder" class of antivirals, Vapendavir inserts into a hydrophobic pocket within the viral capsid protein VP1. This action stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the release of the viral RNA genome into the host cell, thereby inhibiting replication.[1][2][3] Vapendavir has demonstrated broad-spectrum activity against a wide range of rhinovirus serotypes.[4][5][6]

This document provides detailed application notes and protocols for the use of Vapendavir and its deuterated analog, Vapendavir-d6, in rhinovirus replication studies. While specific experimental data for this compound is not extensively available in the public domain, the protocols outlined for Vapendavir are directly applicable to its deuterated form. The inclusion of this compound in these studies is predicated on the well-established principles of deuterated drugs, which often exhibit improved pharmacokinetic profiles, including enhanced metabolic stability and a longer half-life, without altering the fundamental mechanism of action.

Principle of Deuteration in this compound

Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium at specific metabolic sites within a drug molecule can significantly alter its metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes, primarily cytochrome P450 (CYP) isoenzymes.

Potential Advantages of this compound in Research:

  • Increased Metabolic Stability: Reduced rate of metabolism can lead to a longer half-life in in vitro and in vivo systems.

  • Improved Pharmacokinetic Profile: Slower clearance and potentially higher plasma concentrations can provide a more sustained antiviral pressure.

  • Reduced Metabolite-Mediated Effects: Lower formation of metabolites may reduce the potential for off-target effects or toxicity.

These characteristics make this compound a valuable tool for specific research applications, such as long-term culture experiments or in vivo studies where a more stable compound is advantageous.

Quantitative Data: Antiviral Activity of Vapendavir

The following tables summarize the in vitro antiviral activity of Vapendavir against various human rhinovirus serotypes. This data has been compiled from published studies and serves as a reference for expected efficacy.

Table 1: In Vitro Antiviral Activity of Vapendavir Against a Panel of Human Rhinovirus Serotypes

HRV SerotypeReceptor GroupAntiviral Susceptibility GroupEC50 (ng/mL)EC50 (nM)
HRV-2MinorA2.05.2
HRV-14MajorA1.84.7
HRV-9MajorA2.56.5
HRV-39MajorB>1000>2600
HRV-87MajorA4.311.2

Data adapted from publicly available research on Vapendavir. The EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication.

Table 2: Comparative Antiviral Activity of Capsid Binders

CompoundMedian EC50 against 32 HRV serotypes (ng/mL)Median EC50 against 32 HRV serotypes (nM)
Vapendavir 4.3 11.2
Pleconaril1847
Pirodavir4.812.5

This table highlights the potent and broad-spectrum activity of Vapendavir in comparison to other well-characterized capsid binders.[7]

Experimental Protocols

The following are detailed protocols for evaluating the antiviral activity of Vapendavir and this compound against human rhinoviruses in cell culture.

Protocol 1: Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method for quantifying the ability of a compound to inhibit virus-induced cell death.

Materials:

  • HeLa cells (or other susceptible cell lines)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Human Rhinovirus (HRV) stock of known titer (e.g., TCID50/mL)

  • Vapendavir or this compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Plate reader for luminescence detection

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and formation of a monolayer.

  • Compound Preparation: Prepare serial dilutions of Vapendavir or this compound in assay medium (DMEM with 2% FBS). A typical starting concentration is 10 µM, with 2-fold or 3-fold serial dilutions.

  • Virus Infection and Treatment:

    • Remove the growth medium from the cell monolayer.

    • Add 50 µL of the diluted compound to the appropriate wells. Include wells for "virus control" (no compound) and "cell control" (no virus, no compound).

    • Add 50 µL of HRV diluted in assay medium to achieve a multiplicity of infection (MOI) of 0.01 to 0.1. For cell control wells, add 50 µL of assay medium without virus.

  • Incubation: Incubate the plates at 34°C (the optimal temperature for rhinovirus replication) in a 5% CO2 incubator for 3-5 days, or until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control wells.

    • Plot the percentage of inhibition of CPE versus the log of the compound concentration.

    • Determine the EC50 value using non-linear regression analysis.

Protocol 2: Viral Titer Reduction Assay

This assay directly measures the reduction in the production of infectious virus particles.

Materials:

  • Same as Protocol 1, with the addition of a 0.5% crystal violet solution in 20% methanol.

Procedure:

  • Infection and Treatment: Follow steps 1-3 of Protocol 1.

  • Incubation: Incubate the plates at 34°C in a 5% CO2 incubator for 48-72 hours.

  • Harvesting Supernatants: At the end of the incubation period, collect the supernatants from each well.

  • Viral Titer Determination (TCID50 Assay):

    • Prepare 10-fold serial dilutions of the harvested supernatants.

    • In a new 96-well plate with a fresh HeLa cell monolayer, add 100 µL of each dilution to 8 replicate wells.

    • Incubate for 4-5 days at 34°C.

    • Observe the plates for CPE.

    • Fix the cells with 10% formalin and stain with 0.5% crystal violet.

    • Calculate the TCID50/mL for each sample using the Reed-Muench method.

  • Data Analysis:

    • Calculate the log reduction in viral titer for each compound concentration compared to the virus control.

    • Determine the EC90 or EC99 (the concentration that reduces the viral titer by 90% or 99%, respectively).

Visualizations

The following diagrams illustrate the mechanism of action of Vapendavir and a typical experimental workflow.

G cluster_virus Rhinovirus cluster_cell Host Cell Virus Rhinovirus Particle CellSurface Cell Surface Receptor Virus->CellSurface 1. Attachment VP1 VP1 Capsid Protein HydrophobicPocket Hydrophobic Pocket Uncoating Uncoating & RNA Release HydrophobicPocket->Uncoating Inhibition ViralRNA Viral RNA Endosome Endosome CellSurface->Endosome 2. Entry Endosome->Uncoating 3. Acidification Replication Viral Replication Uncoating->Replication 4. Replication Vapendavir Vapendavir / this compound Vapendavir->HydrophobicPocket Binding

Caption: Mechanism of action of Vapendavir.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed HeLa Cells (96-well plate) C Add Compound to Cells A->C B Prepare Serial Dilutions of this compound B->C D Infect with Rhinovirus C->D E Incubate (3-5 days) D->E F Measure Cell Viability (CPE Assay) E->F H Measure Viral Titer (Titer Reduction Assay) E->H Alternative Endpoint G Calculate EC50 F->G I Calculate EC90/EC99 H->I

Caption: Workflow for in vitro antiviral testing.

Resistance Studies

The emergence of drug resistance is a critical aspect of antiviral drug development. Vapendavir, like other capsid binders, can select for resistant viral variants.[8] Resistance mutations are typically found in the VP1 protein, either within or outside the drug-binding pocket.[8]

Protocol 3: In Vitro Resistance Selection

Procedure:

  • Initial Selection: Infect a highly susceptible cell line with a wild-type rhinovirus strain in the presence of Vapendavir or this compound at a concentration approximately equal to the EC50.

  • Passaging: Monitor the culture for the development of CPE. When CPE is evident, harvest the supernatant and use it to infect fresh cell monolayers in the presence of a slightly higher concentration of the compound.

  • Dose Escalation: Continue this serial passaging with gradually increasing concentrations of the antiviral agent.

  • Isolation and Characterization: Once a virus population is able to replicate efficiently at high compound concentrations, isolate individual viral clones by plaque purification.

  • Genotypic Analysis: Sequence the VP1 region of the resistant clones to identify mutations.

  • Phenotypic Analysis: Determine the EC50 of the resistant clones against Vapendavir/Vapendavir-d6 and other capsid binders to assess cross-resistance.

Conclusion

Vapendavir and its deuterated analog, this compound, are valuable tools for the study of rhinovirus replication and the development of novel antiviral therapies. The protocols and data presented here provide a framework for researchers to effectively utilize these compounds in their studies. The potential for this compound to offer an improved pharmacokinetic profile makes it a particularly interesting candidate for more complex and longer-duration experimental models. Further studies directly comparing the efficacy and pharmacokinetics of Vapendavir and this compound are warranted to fully elucidate the benefits of deuteration for this class of antiviral compounds.

References

Application Notes and Protocols for Enterovirus D68 Research Using Vapendavir-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vapendavir-d6 in the research of Enterovirus D68 (EV-D68). This document includes the mechanism of action, protocols for key experiments, and a summary of antiviral activity.

Introduction to Enterovirus D68 and Vapendavir

Enterovirus D68 (EV-D68) is a non-enveloped, single-stranded RNA virus belonging to the Picornaviridae family.[1][2][3] Initially associated with mild respiratory illness, EV-D68 has emerged as a significant pathogen linked to severe respiratory disease and rare but serious neurological complications like acute flaccid myelitis (AFM), particularly in children.[3][4] The lack of approved vaccines or antiviral treatments for EV-D68 infections underscores the urgent need for effective therapeutics.[1][3]

Vapendavir (formerly BTA798) is an investigational antiviral compound that acts as a capsid binder.[5][6] It targets a hydrophobic pocket within the viral protein 1 (VP1) of the enterovirus capsid.[5][7] By occupying this pocket, Vapendavir stabilizes the virion, preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA into the host cell, thus inhibiting viral replication at an early stage.[7][8]

This compound: A Tool for Advanced Research

This compound is a deuterated form of Vapendavir, where six hydrogen atoms have been replaced with deuterium. This isotopic substitution creates a stronger carbon-deuterium bond compared to the carbon-hydrogen bond.[9][] This modification does not typically alter the compound's mechanism of action but can significantly improve its pharmacokinetic properties.

Key Advantages of this compound:

  • Improved Metabolic Stability: The stronger C-D bond can slow the rate of metabolism by cytochrome P450 enzymes, potentially leading to a longer plasma half-life and increased overall drug exposure (AUC).[9][11][12]

  • Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can decrease the production of potentially harmful metabolites, leading to an improved safety profile.[9][11][12]

  • Pharmacokinetic Studies: this compound is an ideal internal standard for quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS) to accurately measure the concentration of Vapendavir in biological samples.[11]

Mechanism of Action and Signaling Pathways

EV-D68 infection initiates by binding to host cell receptors, such as sialic acid and potentially ICAM-5, followed by internalization into an endosome.[4][13] Acidification of the endosome triggers conformational changes in the viral capsid, leading to the release of the viral RNA genome into the cytoplasm. Vapendavir directly interferes with this process.

cluster_virus_lifecycle EV-D68 Replication Cycle cluster_drug_action Vapendavir Mechanism of Action EV_D68 EV-D68 Virion Attachment 1. Attachment to Host Cell Receptors EV_D68->Attachment Endocytosis 2. Receptor-Mediated Endocytosis Attachment->Endocytosis Uncoating 3. Capsid Uncoating in Endosome Endocytosis->Uncoating RNA_Release 4. Viral RNA Release Uncoating->RNA_Release Translation_Replication 5. Translation & RNA Replication RNA_Release->Translation_Replication Assembly 6. Virion Assembly Translation_Replication->Assembly Release 7. Release of Progeny Virions Assembly->Release Vapendavir Vapendavir Capsid_Binding Binds to VP1 Hydrophobic Pocket Vapendavir->Capsid_Binding Stabilization Stabilizes Capsid Capsid_Binding->Stabilization Inhibition Inhibits Uncoating Stabilization->Inhibition Inhibition->Uncoating BLOCKS cluster_host_response Host Innate Immune Response to EV-D68 cluster_evasion EV-D68 Immune Evasion Viral_RNA Viral RNA (in cytoplasm) PRR PRRs (TLRs, RLRs) Viral_RNA->PRR Signaling Signaling Cascade (e.g., MAVS, TRIF) PRR->Signaling IRF3_NFkB IRF3 / NF-κB Activation Signaling->IRF3_NFkB IFN_Production Type I IFN Production IRF3_NFkB->IFN_Production IFNAR IFN Receptor (IFNAR) IFN_Production->IFNAR JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT ISG_Expression ISG Expression JAK_STAT->ISG_Expression Antiviral_State Antiviral State ISG_Expression->Antiviral_State EV_D68_Proteins EV-D68 Proteins (e.g., 3Cpro) EV_D68_Proteins->Signaling CLEAVES COMPONENTS SOCS3 SOCS3 Upregulation EV_D68_Proteins->SOCS3 induces SOCS3->JAK_STAT INHIBITS Start Start: Prepare Compound (this compound) and Cells Cytotoxicity Cytotoxicity Assay (CC50) (e.g., MTT/MTS Assay) Start->Cytotoxicity Antiviral Antiviral Efficacy Assays (EC50) Start->Antiviral Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->Calculate_SI Plaque_Assay Plaque Reduction Assay Antiviral->Plaque_Assay Yield_Assay Viral Yield Reduction Assay Antiviral->Yield_Assay CPE_Assay CPE Reduction Assay Antiviral->CPE_Assay Plaque_Assay->Calculate_SI Yield_Assay->Calculate_SI CPE_Assay->Calculate_SI End End: Determine Potency and Therapeutic Window Calculate_SI->End

References

Troubleshooting & Optimization

Vapendavir-d6 solubility and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Vapendavir-d6. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be stored?

This compound is a deuterium-labeled version of Vapendavir, an antiviral agent that acts as a capsid-binder.[1] Proper storage is crucial for maintaining its stability and efficacy. It is recommended to store this compound at -20°C .[2] Under these conditions, the compound is stable for at least four years.[2][3] While it may be shipped at room temperature, long-term storage should be at the recommended temperature to ensure its integrity.[1][3]

Q2: What solvents can be used to dissolve this compound?

This compound is soluble in organic solvents. Based on data for the closely related Vapendavir and Vapendavir-d5, it is soluble in Dimethyl Sulfoxide (DMSO) and Methanol .[4] For the unlabeled Vapendavir, solubility has been determined in chloroform at approximately 10 mg/ml and in dimethyl formamide (DMF) at approximately 1 mg/ml.[2][3]

Q3: How do I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the crystalline solid this compound in a solvent of choice, such as DMSO or Methanol.[2][4] It is recommended to purge the solvent with an inert gas before preparing the solution to prevent degradation.[2] For detailed steps, please refer to the Experimental Protocols section.

Q4: My this compound is not dissolving properly. What should I do?

If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Verify the solvent: Ensure you are using a recommended solvent such as DMSO or Methanol.

  • Increase sonication: Gentle sonication can help to dissolve the compound.

  • Gentle warming: Briefly warming the solution to 37°C may aid in dissolution. Avoid excessive heat.

  • Check concentration: Attempting to dissolve the compound at a concentration higher than its solubility limit will result in incomplete dissolution.

Data Presentation

Table 1: this compound and Related Compound Properties

PropertyVapendavirVapendavir-d5This compound
Supplied as Crystalline Solid[2]Solid[4]-
Storage -20°C[2][3]-Refer to Certificate of Analysis[1]
Stability ≥ 4 years[2][3]--

Table 2: Solubility of Vapendavir and its Isotopologues

SolventVapendavirVapendavir-d5
Chloroform~10 mg/ml[2][3]-
Dimethyl formamide (DMF)~1 mg/ml[2][3]-
Dimethyl Sulfoxide (DMSO)-Soluble[4]
Methanol-Soluble[4]

Experimental Protocols

Protocol for Preparation of a this compound Stock Solution

  • Equilibrate the vial: Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

  • Solvent selection: Choose an appropriate solvent such as DMSO or Methanol.[4]

  • Inert gas purge: To minimize the risk of oxidation, purge the chosen solvent with an inert gas like nitrogen or argon for several minutes.[2]

  • Dissolution: Add the desired volume of the purged solvent to the vial containing this compound to achieve the target concentration.

  • Aid dissolution (if necessary): If the compound does not dissolve readily, cap the vial tightly and gently vortex or sonicate the solution. Brief, gentle warming (e.g., in a 37°C water bath) can also be applied.

  • Storage of stock solution: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.

Troubleshooting Guide

Below is a troubleshooting workflow to address common issues encountered during the handling and use of this compound.

G This compound Troubleshooting Workflow cluster_storage Storage Issues cluster_solubility Solubility Issues cluster_experimental Experimental Issues storage_issue Compound Instability or Degradation check_temp Verify Storage Temperature (-20°C) storage_issue->check_temp Start Here check_aliquots Using Fresh Aliquot? check_temp->check_aliquots Temperature Correct new_vial Consider New Vial if Problem Persists check_aliquots->new_vial Yes thaw_issue Avoid Repeated Freeze-Thaw Cycles check_aliquots->thaw_issue No solubility_issue Compound Not Dissolving check_solvent Check Solvent (DMSO, Methanol) solubility_issue->check_solvent Start Here check_concentration Verify Concentration is within Solubility Limit check_solvent->check_concentration Solvent Correct use_sonication Apply Gentle Sonication/Vortexing check_concentration->use_sonication Concentration Correct gentle_warming Apply Gentle Warming (37°C) use_sonication->gentle_warming Still Not Dissolved consult_ts Consult Technical Support gentle_warming->consult_ts Still Not Dissolved exp_issue Inconsistent Experimental Results check_stock Verify Stock Solution Integrity exp_issue->check_stock Start Here check_protocol Review Experimental Protocol check_stock->check_protocol Stock OK run_control Include Positive/Negative Controls check_protocol->run_control Protocol Correct analyze_data Re-analyze Data run_control->analyze_data Controls Performing as Expected

This compound Troubleshooting Workflow

References

Technical Support Center: Vapendavir-d6 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Vapendavir-d6 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

Vapendavir is an antiviral compound investigated for its activity against rhinoviruses and enteroviruses. This compound is a deuterated form of Vapendavir, meaning specific hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry analysis. Since it is chemically almost identical to Vapendavir, it behaves similarly during sample preparation and analysis, but its increased mass allows it to be distinguished by the mass spectrometer. This helps to correct for variability in the analytical process, leading to more accurate and precise quantification of Vapendavir.

Q2: I am not detecting a signal for this compound. What are the initial troubleshooting steps?

A complete loss of signal can indicate a fundamental issue with the instrument or the sample. A systematic approach to troubleshooting is recommended.

  • Verify Instrument Performance:

    • Confirm that the mass spectrometer is properly tuned and calibrated.

    • Check the stability of the electrospray ionization (ESI) source; ensure a consistent spray is visible.

    • Infuse a solution of this compound directly into the mass spectrometer to confirm that the instrument can detect the compound without the liquid chromatography (LC) system.

  • Check LC System:

    • Ensure there is sufficient mobile phase and that the pump is delivering a consistent flow.

    • Check for leaks in the LC system.

    • Verify the injection sequence and ensure the correct vial is being sampled.

  • Sample Integrity:

    • Confirm the concentration and integrity of your this compound stock solution.

    • Prepare a fresh dilution of the internal standard.

Q3: The this compound signal is present but significantly lower than expected. What could be the cause?

Low signal intensity can be caused by a variety of factors, from sample preparation to instrument settings.

  • Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[1][2][3][4] Consider the following:

    • Improve Sample Preparation: Implement a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

    • Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from matrix interferences.

    • Dilution: Diluting the sample can sometimes mitigate matrix effects.

  • Instrumental Issues:

    • Dirty Ion Source: A contaminated ion source is a common cause of reduced sensitivity. Regular cleaning is crucial.[5][6]

    • Incorrect Source Parameters: Optimize ESI source parameters such as capillary voltage, gas flow, and temperature for this compound.

    • Mass Spectrometer Settings: Ensure the correct precursor and product ions are selected in your multiple reaction monitoring (MRM) method and that collision energy is optimized.

Q4: I am observing a chromatographic peak for this compound at a different retention time than Vapendavir. Is this normal?

Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated analog is a known phenomenon in reversed-phase chromatography, often referred to as the "isotope effect". Deuterated compounds may elute slightly earlier than their non-deuterated counterparts. While a small, consistent shift is acceptable, a large or variable shift can be problematic for accurate quantification.

Q5: My results show poor reproducibility for the this compound signal. What should I investigate?

Poor reproducibility can stem from inconsistencies in sample preparation, the LC-MS system, or the stability of the analyte.

  • Inconsistent Sample Preparation: Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and reconstitution.

  • LC System Variability: Check for fluctuations in pump pressure, which could indicate a leak or a failing pump seal. Ensure the autosampler is injecting consistent volumes.

  • Analyte Stability: this compound may be degrading in the sample matrix or on the autosampler. Investigate its stability under the storage and analytical conditions.

Troubleshooting Guides

Guide 1: No this compound Signal Detected

This guide provides a step-by-step workflow to diagnose a complete loss of the this compound signal.

Troubleshooting Workflow for No this compound Signal

G A No this compound Signal B Check Instrument Status: - MS Tuned & Calibrated? - ESI Spray Stable? A->B C Direct Infusion of This compound Standard B->C D Signal Observed? C->D E Issue is with LC System or Sample Introduction D->E Yes H Issue is with MS or Standard Solution D->H No F Check LC System: - Mobile Phase Levels - Leaks - Pump Pressure E->F G Check Sample: - Correct Vial? - Correct Injection Volume? F->G I Troubleshoot MS: - Clean Ion Source - Check Detector - Verify Gas Supply H->I J Prepare Fresh This compound Standard I->J G A Low this compound Signal B Analyze Standard in Clean Solvent A->B C Signal Strong? B->C D Indicates Matrix Effects (Ion Suppression) C->D Yes G Indicates General Sensitivity Issue C->G No E Improve Sample Cleanup: - SPE - LLE D->E F Optimize Chromatography: - Modify Gradient - Change Column D->F H Clean Ion Source G->H I Optimize MS Parameters: - Source Conditions - Collision Energy H->I J Check Standard Integrity I->J

References

Optimizing Vapendavir-d6 Concentration for Internal Standard Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Vapendavir-d6 as an internal standard (IS) for quantitative bioanalysis. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an internal standard like this compound in a bioanalytical method?

An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest (in this case, Vapendavir) that is added at a known concentration to all samples, including calibrators, quality controls, and unknown study samples.[1][2] Its purpose is to correct for variability that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the analytical method.[1][2] A stable isotope-labeled internal standard, such as this compound, is considered ideal as it closely mimics the behavior of the analyte during extraction and ionization in mass spectrometry.[2]

Q2: Why is it critical to optimize the concentration of this compound?

Optimizing the internal standard concentration is crucial for ensuring reliable and accurate quantification. An inappropriate concentration can lead to several issues:

  • Poor precision and accuracy: If the IS concentration is too low, the signal may be noisy, leading to high variability.[3]

  • Inaccurate results: If the IS concentration is too high, it can lead to detector saturation or ion suppression, where the high concentration of the IS interferes with the ionization of the analyte, particularly at the lower limit of quantitation (LLOQ).[3][4]

  • Non-linear calibration curves: An improper IS concentration can negatively impact the linearity of the calibration curve.[5]

Q3: What are the general criteria for selecting an internal standard?

The ideal internal standard should:

  • Be chemically and structurally similar to the analyte.[6]

  • Exhibit similar chromatographic retention time and extraction recovery as the analyte.[6]

  • Be well-separated from the analyte peak in the chromatogram.[6]

  • Not be naturally present in the biological matrix being analyzed.[2]

  • Be stable throughout the entire analytical process.[6]

This compound, as a deuterated form of Vapendavir, is an excellent choice as it meets most of these criteria, particularly for LC-MS/MS analysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in internal standard peak area across a run Inconsistent addition of the internal standard to samples.Ensure precise and consistent pipetting of the this compound solution into every sample. Use a calibrated pipette and a consistent procedure.
Degradation of this compound during sample processing or storage.Evaluate the stability of this compound under all experimental conditions (e.g., freeze-thaw cycles, bench-top stability).
Poor linearity of the calibration curve The concentration of this compound is too high or too low.Re-optimize the this compound concentration. A common starting point is a concentration that yields a response similar to the analyte at the mid-point of the calibration curve.[3]
The internal standard is interfering with the analyte signal (ion suppression).Adjust the this compound concentration. Ensure proper chromatographic separation of the analyte and any interfering matrix components.
Inaccurate quantification of quality control (QC) samples The response of this compound is not consistent across the concentration range of the analyte.Re-evaluate the chosen this compound concentration. The IS response should be consistent and not be affected by varying concentrations of the analyte.
Matrix effects are disproportionately affecting the analyte and internal standard.While stable isotope-labeled standards are designed to minimize this, significant matrix effects may require further sample cleanup or chromatographic optimization.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) to achieve a high-concentration stock solution (e.g., 1 mg/mL).

    • Store the stock solution under appropriate conditions (e.g., -20°C or -80°C) to ensure stability.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution to prepare a working solution at a concentration suitable for spiking into samples.

    • The final concentration in the sample should be considered. For example, if you add 10 µL of a 1 µg/mL working solution to 90 µL of sample, the final concentration of this compound in the sample will be 100 ng/mL.

Protocol 2: Optimization of this compound Concentration
  • Initial Concentration Selection:

    • Prepare a series of this compound working solutions at different concentrations (e.g., 10, 50, 100, 200, 500 ng/mL).

    • A good starting point is to aim for a concentration that produces a response in the mass spectrometer that is similar to the response of Vapendavir at the mid-point of its calibration curve.[3]

  • Experimental Procedure:

    • Prepare three sets of samples:

      • Set 1 (LLOQ): Blank biological matrix spiked with Vapendavir at the lower limit of quantitation (LLOQ).

      • Set 2 (Mid QC): Blank biological matrix spiked with Vapendavir at a mid-range concentration.

      • Set 3 (ULOQ): Blank biological matrix spiked with Vapendavir at the upper limit of quantitation (ULOQ).

    • To each set of samples, add the different concentrations of the this compound working solutions.

    • Process the samples using your established extraction procedure.

    • Analyze the samples by LC-MS/MS.

  • Data Evaluation:

    • Evaluate the peak area response of this compound at each concentration. The ideal concentration should yield a consistent and reproducible signal across all analyte concentrations (LLOQ, Mid, and ULOQ).

    • Calculate the analyte/internal standard peak area ratio.

    • Assess the precision (%CV) of the internal standard peak area at each concentration level. A %CV of less than 15% is generally desirable.

Data Presentation: Example Optimization Data
This compound Concentration (ng/mL)Mean IS Peak Area at LLOQMean IS Peak Area at Mid QCMean IS Peak Area at ULOQ%CV of IS Peak Area Across Concentrations
105,5005,3005,1003.8%
5028,00027,50027,0001.8%
100 55,000 54,000 53,500 1.4%
200110,000108,000105,0002.3%
500250,000245,000230,0004.1%

In this example, 100 ng/mL would be the optimal concentration as it provides a stable and consistent response across the calibration range with low variability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation stock Prepare this compound Stock Solution working Prepare this compound Working Solutions (Multiple Concentrations) stock->working spike Spike Blank Matrix with Analyte (LLOQ, Mid, ULOQ) and this compound working->spike extract Sample Extraction spike->extract analyze LC-MS/MS Analysis extract->analyze data Evaluate IS Peak Area and Analyte/IS Ratio analyze->data optimize Select Optimal IS Concentration data->optimize

Caption: Workflow for optimizing this compound internal standard concentration.

troubleshooting_logic start Inaccurate Results? check_is_area Check IS Peak Area Variability start->check_is_area Yes ok Method OK start->ok No check_linearity Check Calibration Curve Linearity check_is_area->check_linearity Low Variability reoptimize Re-optimize IS Concentration check_is_area->reoptimize High Variability check_linearity->reoptimize Poor Linearity check_linearity->ok Good Linearity check_pipetting Verify Pipetting and Dilutions reoptimize->check_pipetting check_stability Assess IS Stability reoptimize->check_stability

References

Vapendavir-d6 Bioanalysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding matrix effects in the bioanalysis of Vapendavir-d6 in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of LC-MS/MS analysis of this compound?

A matrix effect is the alteration of ionization efficiency for a target analyte (Vapendavir) and its internal standard (this compound) by the presence of co-eluting, undetected components in the biological sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which significantly impacts the accuracy, precision, and sensitivity of the quantitative results.[1][3][4]

Q2: What are the primary causes of matrix effects in plasma or serum samples?

The most common sources of matrix effects in plasma are endogenous phospholipids from cell membranes.[5][6] Other contributing substances include salts, proteins, lipids, metabolites, and exogenous materials like anticoagulants or contaminants from collection tubes.[7][8] These components can compete with the analyte for charge in the ion source or alter the physical properties of the ESI droplets, hindering proper ionization.[7][9]

Q3: How is a deuterated internal standard like this compound supposed to correct for matrix effects?

A deuterated internal standard (D-IS) is considered the gold standard for quantitative bioanalysis.[10][11] Because this compound is chemically almost identical to Vapendavir, it is expected to have the same chromatographic retention time, extraction recovery, and be affected by matrix interferences in the same way.[10][11] By calculating the ratio of the analyte peak area to the D-IS peak area, any signal suppression or enhancement should theoretically be canceled out, leading to accurate quantification.[10]

Q4: Is it possible for Vapendavir and this compound to separate chromatographically? What is the risk?

Yes, a phenomenon known as the "isotope effect" can sometimes cause a slight difference in retention time between the analyte and its deuterated internal standard, especially with a higher number of deuterium substitutions.[12] If the analyte and D-IS do not perfectly co-elute, and they fall on a steep gradient of ion suppression, they will experience different matrix effects.[13] This "differential matrix effect" undermines the corrective purpose of the D-IS and can lead to significant analytical inaccuracy.[12][13]

Q5: How should I quantitatively evaluate matrix effects during method validation?

The most accepted method is the post-extraction spike analysis.[5][8] This involves comparing the peak response of an analyte spiked into an extracted, blank biological matrix to the response of the analyte in a neat (pure) solvent. The assessment should be performed using at least six different lots of the biological matrix to account for inter-subject variability.[14] The result is expressed as the Matrix Factor (MF), and the IS-normalized MF should be close to 1.0 for a robust assay.[8]

Troubleshooting Guide

Problem: My assay shows poor accuracy and precision when analyzing samples from different subjects.

  • Possible Cause: This is a classic sign of variable matrix effects between different lots of biological matrix.[14] Inter-subject variability in phospholipid or metabolite levels can cause the degree of ion suppression to differ from sample to sample.

  • Solution:

    • Re-evaluate Your Sample Preparation: Protein precipitation (PPT) is the simplest method but is least effective at removing phospholipids.[15][16] Consider switching to a more rigorous technique like Solid-Phase Extraction (SPE), specifically a mixed-mode or phospholipid removal chemistry, which provides much cleaner extracts.[15] Liquid-Liquid Extraction (LLE) is also an effective alternative for removing many interferences.[15]

    • Optimize Chromatography: Improve the chromatographic separation between Vapendavir and the regions of major ion suppression. A post-column infusion experiment can identify these suppressive zones.[5][14] Increasing the organic content of the mobile phase or using a different stationary phase can help elute phospholipids later, away from the analyte peak.[6]

Problem: The this compound internal standard signal is highly variable, even in my calibration standards.

  • Possible Cause: If the variability is random, it could point to issues with the autosampler or inconsistent sample preparation. However, if the D-IS signal is consistently suppressed, it indicates a significant matrix effect that is not being properly corrected. This can happen if the this compound does not perfectly co-elute with the unlabeled Vapendavir.[12][13]

  • Solution:

    • Verify Co-elution: Overlay the chromatograms of Vapendavir and this compound at a high resolution. If a retention time shift is observed, the chromatographic method must be adjusted to ensure complete co-elution.

    • Check for D-IS Contamination: Ensure your this compound stock solution is not contaminated and has high isotopic purity (typically ≥98%).[10]

    • Perform Post-Column Infusion: This experiment will reveal if the D-IS is eluting in a region of severe ion suppression.[14] If so, chromatographic adjustments are necessary.

Problem: My analyte recovery is low and inconsistent after sample preparation.

  • Possible Cause: This issue is distinct from matrix effects but is a critical part of method performance. Low recovery may be due to inefficient extraction or analyte degradation during processing.

  • Solution:

    • Optimize Extraction pH: For LLE or SPE, ensure the pH of the sample is optimized to keep Vapendavir in a non-ionized state, which improves its partitioning into organic solvents or retention on reversed-phase sorbents.

    • Select the Right SPE Sorbent: If using SPE, ensure the sorbent chemistry (e.g., reversed-phase, ion-exchange) is appropriate for Vapendavir's physicochemical properties.[17]

    • Evaluate Non-Specific Binding: Vapendavir may be adsorbing to plasticware. Using low-binding tubes or adding a small amount of organic solvent to reconstitution solutions can help mitigate this.

Quantitative Data Summary

The following tables present illustrative data to demonstrate the impact of matrix effects and the efficacy of different sample preparation techniques for Vapendavir analysis.

Table 1: Example Matrix Factor (MF) Assessment for Vapendavir in Human Plasma

Plasma LotVapendavir Peak Area (Post-Spiked Blank Extract)Vapendavir Peak Area (Neat Solution)Matrix Factor (A/B)IS-Normalized MF
Lot 178,500102,0000.77 (Suppression)0.99
Lot 285,200102,0000.84 (Suppression)1.01
Lot 375,100102,0000.74 (Suppression)0.98
Lot 499,800102,0000.98 (Minimal Effect)1.00
Lot 581,300102,0000.80 (Suppression)1.02
Lot 676,900102,0000.75 (Suppression)0.99
CV% 11.8% 1.7%

This table illustrates how a stable isotope-labeled internal standard (IS) like this compound can effectively compensate for variability in matrix effects across different plasma lots, as shown by the low coefficient of variation (CV%) for the IS-Normalized MF.

Table 2: Comparison of Sample Preparation Techniques on Recovery and Matrix Effects

TechniqueAnalyte Recovery (%)Matrix Factor (MF)Phospholipid Removal
Protein Precipitation (PPT)95 ± 4%0.65 (High Suppression)Poor
Liquid-Liquid Extraction (LLE)85 ± 6%0.92 (Minimal Effect)Good
Solid-Phase Extraction (SPE)92 ± 3%0.98 (Minimal Effect)Excellent

This table demonstrates that while PPT offers high recovery, it is ineffective at removing matrix components.[15][16] LLE and SPE provide significantly cleaner extracts, resulting in a matrix factor closer to 1.0, which is ideal for a robust assay.[15][18]

Visual Diagrams

TroubleshootingWorkflow start Assay Failure (Poor Accuracy/Precision) q1 Is IS signal consistent across samples? start->q1 a1_yes Inconsistent IS Signal q1->a1_yes No a1_no Consistent IS Signal q1->a1_no Yes q2 Check for Analyte/IS chromatographic shift. a1_yes->q2 q3 Assess Matrix Factor (MF) in multiple lots. a1_no->q3 a2_yes Shift Observed (Differential Matrix Effect) q2->a2_yes Yes a2_no No Shift Observed q2->a2_no No sol1 Optimize Chromatography to ensure co-elution. a2_yes->sol1 a2_no->q3 end_node Re-validate Assay sol1->end_node a3_high High MF Variability (>15% CV) q3->a3_high Yes a3_low Low MF Variability q3->a3_low No sol2 Improve Sample Cleanup: Switch from PPT to SPE/LLE. a3_high->sol2 other_issues Investigate other issues: Recovery, Stability, Dilution a3_low->other_issues sol2->end_node

Caption: Troubleshooting workflow for matrix effect issues.

ExperimentalWorkflow cluster_prep Sample Preparation Options start Biological Sample (e.g., Plasma) add_is Add this compound (IS) start->add_is analysis LC-MS/MS Analysis data Data Processing (Analyte/IS Ratio) analysis->data ppt 1. Protein Precipitation (Acetonitrile) add_is->ppt lle 2. Liquid-Liquid Extraction (MTBE) add_is->lle spe 3. Solid-Phase Extraction (Mixed-Mode C18/AX) add_is->spe vortex Vortex & Centrifuge ppt->vortex lle->vortex drydown Evaporate & Reconstitute spe->drydown vortex->drydown drydown->analysis

References

Technical Support Center: Vapendavir-d6 Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vapendavir-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in analytical methods. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

A1: To ensure the stability of this compound, stock solutions should be stored at -20°C or colder in tightly sealed, amber glass vials to protect from light. Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Q2: What common solvents are recommended for preparing this compound solutions?

A2: this compound is typically soluble in organic solvents such as DMSO, methanol, and acetonitrile. For aqueous buffers, it is crucial to ensure the pH is maintained within a stable range, generally near neutral, to prevent acid or base-catalyzed hydrolysis. The diphosphate salt form of Vapendavir is noted to have enhanced water solubility and stability.[1]

Q3: Can this compound be susceptible to hydrogen-deuterium (H/D) exchange?

A3: Deuterated standards, including this compound, can be susceptible to H/D exchange, particularly under acidic or basic conditions.[2] It is recommended to maintain neutral pH conditions whenever possible during sample preparation and analysis to preserve the isotopic purity of the standard.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, compounds with similar structures can be susceptible to hydrolysis of ester or ether groups and oxidation. Given that Vapendavir has a 2-ethoxybenzoxazole group, which is noted for its hydrolytic stability compared to an ether group, this part of the molecule is expected to be relatively stable.[3] However, forced degradation studies are recommended to identify potential degradants in your specific analytical method.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in analytical methods.

Symptom Potential Cause Recommended Solution
Loss of this compound signal intensity over time in prepared samples Degradation in the sample matrix or autosampler.1. Matrix Stability: Assess the stability of this compound in the biological matrix at different temperatures (e.g., room temperature, 4°C). Consider the use of enzyme inhibitors if enzymatic degradation is suspected.[4] 2. Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to minimize degradation during the analytical run. 3. pH Control: Ensure the final sample pH is neutral.
Appearance of unexpected peaks in the chromatogram Formation of degradation products.1. Forced Degradation Study: Perform a forced degradation study (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times. 2. Mass Spectrometry Analysis: Use high-resolution mass spectrometry to characterize the unknown peaks and confirm if they are related to this compound.[5][6]
Poor peak shape or tailing 1. Standard degradation. 2. Incompatibility with the chromatographic column or mobile phase.1. Fresh Standard: Prepare a fresh dilution of this compound from a stock solution to rule out degradation of the working solution. 2. Method Compatibility: Review the LC method parameters. Ensure the mobile phase pH is compatible with the compound and the column chemistry. For basic compounds, an acidic mobile phase is often used to promote protonation for positive ion mode mass spectrometry.[4]
High variability in quantitative results Inconsistent degradation between samples and standards.1. Standardize Sample Handling: Ensure uniform timing and temperature for all sample processing steps. 2. Internal Standard Matching: Use a stable, isotopically labeled internal standard that closely mimics the behavior of this compound during sample preparation and analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After incubation, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by LC-MS/MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to a control sample to identify degradation peaks.

Protocol 2: Stock Solution Stability Assessment

Objective: To determine the stability of this compound stock solutions under different storage conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into multiple vials. Store the vials at different temperatures: room temperature, 4°C, -20°C, and -80°C. Protect one set of vials at each temperature from light using amber vials or by wrapping in foil.

  • Time Points: Analyze the concentration of this compound in the stored solutions at various time points (e.g., 0, 1 week, 1 month, 3 months, 6 months).

  • Analysis: On each analysis day, thaw one aliquot from each storage condition. Prepare dilutions and analyze using a validated LC-MS/MS method.

  • Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition to determine the rate of degradation.

Visualizations

Vapendavir_d6 This compound Hydrolysis Hydrolysis (Acid/Base) Vapendavir_d6->Hydrolysis Potential Oxidation Oxidation Vapendavir_d6->Oxidation Potential HD_Exchange H/D Exchange (Non-neutral pH) Vapendavir_d6->HD_Exchange Potential Degradant_1 Hydrolytic Degradant Hydrolysis->Degradant_1 Degradant_2 Oxidative Degradant Oxidation->Degradant_2 Vapendavir_d5 Vapendavir-d5 HD_Exchange->Vapendavir_d5

Caption: Potential degradation pathways for this compound.

start Start: Sample Preparation step1 Use fresh, high-purity solvents start->step1 step2 Maintain neutral pH step1->step2 step3 Minimize light exposure (use amber vials) step2->step3 step4 Store samples at low temperature (4°C) step3->step4 step5 Analyze promptly after preparation step4->step5 end End: Accurate Analysis step5->end action action start Inconsistent Results? check_storage Check Standard Storage (-20°C, dark) start->check_storage check_prep Review Sample Prep (pH, temp, light) start->check_prep check_method Evaluate LC-MS Method start->check_method action_storage Aliquot new standard and store correctly check_storage->action_storage Improper action_prep Standardize sample handling protocol check_prep->action_prep Deviations Found action_method Optimize mobile phase and column conditions check_method->action_method Potential Issues

References

Vapendavir-d6 Interference in LC-MS/MS Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the LC-MS/MS analysis of Vapendavir using its deuterated internal standard, Vapendavir-d6.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative LC-MS/MS analysis. Because it has nearly identical physicochemical properties to the analyte, Vapendavir, it can effectively compensate for variations during sample preparation, chromatography, and ionization, leading to improved accuracy and precision of the results.[1][2]

Q2: I am observing a signal for Vapendavir in my blank samples that are only spiked with this compound. What is the likely cause?

This issue is often due to the presence of unlabeled Vapendavir as an impurity in the this compound internal standard material.[1] The synthesis of SIL standards is rarely 100% isotopically pure. You can confirm this by injecting a high-concentration solution of your this compound and checking for a response at the Vapendavir MRM transition.

Q3: My this compound peak is showing a different retention time than Vapendavir. Is this normal?

A slight retention time shift between a deuterated internal standard and the unlabeled analyte can sometimes occur, a phenomenon known as the "isotope effect." This is more common with a higher number of deuterium substitutions. If the shift is significant, it may compromise the ability of the internal standard to compensate for matrix effects, as the two compounds may be exposed to different co-eluting matrix components.[1]

Q4: Can this compound be susceptible to hydrogen-deuterium (H/D) exchange?

Yes, depending on the position of the deuterium labels, H/D exchange can occur, especially under certain pH and temperature conditions during sample preparation and storage.[3] This would lead to a decrease in the this compound signal and a corresponding increase in the Vapendavir signal, compromising quantitation. It is crucial to use this compound with deuterium labels on stable positions of the molecule.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Asymmetry for Vapendavir and/or this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inappropriate Mobile Phase pH Vapendavir has basic nitrogen atoms. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. Typically, a pH 2-3 units below the pKa of the basic functional group is recommended for good peak shape in reversed-phase chromatography.
Column Overload Inject a series of decreasing concentrations to see if peak shape improves. If so, reduce the injection volume or dilute the samples.
Sample Solvent Effects The solvent used to reconstitute the final extract can cause peak distortion if it is significantly stronger than the initial mobile phase. Try to reconstitute in a solvent that matches the initial mobile phase composition.
Column Degradation Over time, the stationary phase of the LC column can degrade. Try flushing the column or replacing it with a new one.
Issue 2: Inconsistent or Low Recovery of Vapendavir and this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Extraction Parameters Optimize the protein precipitation solvent (e.g., acetonitrile, methanol) and its volume. For liquid-liquid extraction, evaluate different organic solvents and pH conditions. For solid-phase extraction (SPE), ensure the correct sorbent and elution solvents are used.
Analyte Adsorption Vapendavir may adsorb to plasticware. Using low-binding tubes and pipette tips can help mitigate this.
Incomplete Reconstitution After evaporation, ensure the residue is fully redissolved by vortexing and/or sonicating for an adequate amount of time.
Analyte Instability Assess the stability of Vapendavir and this compound in the biological matrix and during the entire sample preparation process (bench-top, freeze-thaw, and long-term stability).
Issue 3: Matrix Effects - Ion Suppression or Enhancement

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Co-eluting Matrix Components Improve chromatographic separation to move the Vapendavir peak away from regions of significant ion suppression. This can be achieved by modifying the gradient, changing the mobile phase composition, or trying a different column chemistry.[4]
Insufficient Sample Cleanup Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove more of the interfering matrix components.
Differential Matrix Effects If Vapendavir and this compound are not perfectly co-eluting, they may experience different degrees of matrix effects.[1] Fine-tune the chromatography to ensure maximum overlap of the two peaks.
High Concentration of Phospholipids Phospholipids from plasma samples are a common source of ion suppression. Use a phospholipid removal plate or a specific extraction protocol designed to eliminate them.

Experimental Protocols

Hypothetical LC-MS/MS Method for Vapendavir Analysis

This is a suggested starting point for method development. Optimization will be required for your specific instrumentation and matrix.

Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing this compound (concentration to be optimized, e.g., 50 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/mobile phase B (90:10, v/v).

  • Vortex for 30 seconds and transfer to an autosampler vial.

LC-MS/MS Parameters

Parameter Suggested Condition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, increase to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min.
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions (Hypothetical) Vapendavir: Q1 383.2 -> Q3 [Fragment 1], [Fragment 2] this compound: Q1 389.2 -> Q3 [Corresponding Fragment 1], [Corresponding Fragment 2]
Collision Energy & other MS parameters To be optimized for maximal signal intensity.

Visualizations

experimental_workflow LC-MS/MS Troubleshooting Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting start Plasma Sample add_is Add this compound start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject data Data Acquisition (MRM Mode) inject->data issue Poor Results? (Accuracy, Precision, Peak Shape) data->issue check_chrom Check Chromatography (Peak Shape, Co-elution) issue->check_chrom check_matrix Investigate Matrix Effects issue->check_matrix check_is Verify IS Purity & Stability issue->check_is logical_relationship Decision Tree for this compound Interference start Inaccurate Quantitation Observed q1 Are Vapendavir and this compound peaks co-eluting? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is there a signal in blank + IS samples? a1_yes->q2 sol1 Optimize chromatography to achieve co-elution. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Check IS for isotopic purity. Source new IS if necessary. a2_yes->sol2 q3 Is ion suppression/enhancement observed? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Improve sample cleanup (e.g., use SPE). a3_yes->sol3 sol4 Investigate other sources of error (e.g., pipetting, standard prep). a3_no->sol4

References

Technical Support Center: Vapendavir-d6 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak shape of Vapendavir-d6 in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound?

Poor peak shape in the chromatography of this compound, manifesting as tailing, fronting, or broadening, can stem from several factors. These include suboptimal mobile phase composition (pH, buffer strength, organic modifier), interactions with active sites in the column or system, column contamination or degradation, and improper sample solvent selection.

Q2: How does the choice of mobile phase affect the peak shape of this compound?

The mobile phase composition is critical for achieving a good peak shape. Vapendavir is a basic compound, and a mobile phase with an appropriate pH can suppress the ionization of silanol groups on the silica-based stationary phase, minimizing secondary interactions that lead to peak tailing. The use of additives like formic acid or ammonium formate can improve peak symmetry. The organic solvent choice (e.g., acetonitrile vs. methanol) can also influence selectivity and peak shape.

Q3: Can the sample solvent impact the peak shape of this compound?

Yes, the solvent used to dissolve this compound can significantly affect peak shape. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion, including broadening or splitting. It is generally recommended to dissolve the sample in the initial mobile phase or a weaker solvent. Vapendavir is soluble in organic solvents like chloroform and dimethylformamide; however, these are generally not ideal injection solvents for reversed-phase chromatography. The diphosphate salt of Vapendavir has higher aqueous solubility, which might be advantageous for sample preparation.

Q4: What role does the column play in the peak shape of this compound?

The choice and condition of the chromatographic column are paramount. For a basic compound like Vapendavir, a column with end-capping to block residual silanol groups is often preferred to reduce peak tailing. Over time, columns can become contaminated with sample matrix components or undergo stationary phase degradation, leading to broader peaks and loss of efficiency. A guard column can help protect the analytical column and prolong its life.

Q5: How does the deuteration in this compound affect its chromatography?

Deuterated compounds like this compound may exhibit slightly different retention times compared to their non-deuterated counterparts due to the kinetic isotope effect. Typically, deuterated compounds elute slightly earlier in reversed-phase chromatography. This difference is usually small but should be considered when transferring methods developed for the non-deuterated form. The fundamental principles of achieving good peak shape, however, remain the same.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_mobile_phase Check Mobile Phase pH and Additives start->check_mobile_phase check_column Evaluate Column Condition start->check_column check_sample Assess Sample Solvent and Concentration start->check_sample solution_ph Adjust pH (e.g., add 0.1% Formic Acid) Increase buffer strength check_mobile_phase->solution_ph solution_column Use End-capped Column Flush or Replace Column Use Guard Column check_column->solution_column solution_sample Dissolve in Mobile Phase Reduce Injection Volume/ Concentration check_sample->solution_sample

Caption: Troubleshooting logic for addressing peak tailing.

Quantitative Data Summary for Peak Tailing Troubleshooting

ParameterCondition 1 (Tailing)Condition 2 (Improved)Tailing Factor (Tf)Asymmetry Factor (As)
Mobile Phase 50:50 ACN:Water50:50 ACN:Water with 0.1% Formic Acid> 1.5> 1.2
Column Standard C18End-capped C18> 1.5> 1.2
Sample Solvent 100% AcetonitrileMobile Phase> 1.5> 1.2
Issue 2: Peak Broadening

Peak broadening results in wider peaks with reduced height, leading to decreased sensitivity and resolution.

Troubleshooting Workflow for Peak Broadening

start Peak Broadening Observed check_column_health Inspect Column for Voids or Contamination start->check_column_health check_system Check for Extra-column Volume (tubing length/ID) start->check_system check_flow_rate Verify Flow Rate start->check_flow_rate solution_column Replace Column or Frit Backflush Column check_column_health->solution_column solution_system Use Shorter/Narrower Tubing check_system->solution_system solution_flow Optimize Flow Rate check_flow_rate->solution_flow

Caption: Troubleshooting logic for addressing peak broadening.

Quantitative Data Summary for Peak Broadening Troubleshooting

ParameterCondition 1 (Broad)Condition 2 (Improved)Peak Width (at half height)Plate Count (N)
Column Old, >500 injectionsNew, <50 injectionsIncreasedDecreased
Tubing Long, wide ID tubingShort, narrow ID tubingIncreasedDecreased
Flow Rate Sub-optimal (too low/high)OptimizedIncreasedDecreased
Issue 3: Split Peaks

Split peaks appear as two or more closely eluting peaks for a single analyte.

Troubleshooting Workflow for Split Peaks

start Split Peak Observed check_injection Evaluate Injection Solvent and Technique start->check_injection check_column_inlet Inspect Column Inlet Frit and Packing start->check_column_inlet solution_injection Inject in Weaker Solvent Ensure Complete Dissolution check_injection->solution_injection solution_column Replace Frit or Column check_column_inlet->solution_column

Caption: Troubleshooting logic for addressing split peaks.

Quantitative Data Summary for Split Peak Troubleshooting

ParameterCondition 1 (Split)Condition 2 (Improved)Peak Shape Observation
Sample Solvent Stronger than mobile phaseWeaker than/same as mobile phaseTwo or more distinct apices
Column Inlet Partially blocked fritClean fritTwo or more distinct apices

Experimental Protocols

Note: The following protocols are provided as a starting point and may require optimization for your specific instrumentation and application.

Protocol 1: Reversed-Phase HPLC Method for this compound
  • Column: End-capped C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Sample Solvent: 50:50 Acetonitrile:Water

  • Detection: UV at 254 nm or Mass Spectrometry

Protocol 2: Column Flushing Procedure
  • Disconnect the column from the detector.

  • Flush with 20 column volumes of water.

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of hexane (for highly non-polar contaminants).

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of the mobile phase without buffer.

  • Equilibrate with the initial mobile phase conditions for at least 30 minutes.

This technical support guide provides a framework for troubleshooting peak shape issues for this compound. By systematically evaluating the potential causes and implementing the suggested solutions, researchers can significantly improve the quality of their chromatographic data.

Vapendavir-d6 Stability in Long-Term Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific long-term stability data for Vapendavir-d6 is not publicly available. This guide is based on general principles for the stability of small molecule pharmaceuticals, including deuterated and antiviral compounds, and provides best-practice recommendations for researchers, scientists, and drug development professionals. All quantitative data presented is hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: While specific studies on this compound are not published, general best practices for deuterated small molecule active pharmaceutical ingredients (APIs) suggest storage in a well-sealed container, protected from light and moisture.[1][2][3] For long-term storage, maintaining the compound at either refrigerated (2°C to 8°C) or controlled room temperature (20°C to 25°C) is advisable.[1][4][5][6] To establish the optimal conditions for your specific lot, a stability study is recommended.

Q2: How does deuteration affect the stability of this compound compared to non-deuterated Vapendavir?

A2: The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[7] This can potentially slow down degradation pathways where the cleavage of this bond is the rate-limiting step, possibly enhancing the compound's intrinsic stability.[8][9] However, without specific experimental data, this remains a theoretical advantage. The overall stability will also depend on other functional groups in the molecule susceptible to degradation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure of Vapendavir and common degradation pathways for pharmaceutical compounds, this compound could be susceptible to:

  • Hydrolysis: The amide and ether linkages in the molecule could be susceptible to breakdown in the presence of water, especially under acidic or basic conditions.[10]

  • Oxidation: Certain functional groups could be prone to oxidation, especially if exposed to air and/or light over extended periods.[10]

  • Photolysis: Exposure to UV or visible light can induce degradation in photosensitive molecules.[10][11] It is crucial to store this compound in light-protecting containers.[1]

Q4: How can I assess the stability of my this compound sample?

A4: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective technique.[12][13] This method should be able to separate the intact this compound from any potential degradation products, allowing for accurate quantification of the parent compound over time.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of potency or inconsistent results in assays Degradation of the this compound stock solution or solid material.1. Verify the storage conditions of your sample (temperature, light, and moisture exposure). 2. Prepare a fresh stock solution from the solid material. 3. Perform a purity analysis of your sample using a stability-indicating method like HPLC to quantify the amount of intact this compound.
Appearance of new peaks in the chromatogram Formation of degradation products.1. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate degradants and confirm if the new peaks correspond to these. 2. Use a mass spectrometer (LC-MS) to identify the mass of the new peaks and elucidate the structure of the degradation products.
Change in physical appearance of the solid (e.g., color change, clumping) Potential degradation or moisture absorption.1. Do not use the material for experiments. 2. Re-evaluate your storage containers and handling procedures to ensure they are airtight and opaque. 3. Analyze the sample for purity and water content.

Hypothetical Long-Term Stability Data

The following tables present hypothetical stability data for this compound to illustrate how such data might be presented.

Table 1: Hypothetical Long-Term Stability of this compound (Solid State)

Storage ConditionTime PointPurity (%) by HPLCAppearance
25°C / 60% RH 0 months99.8White powder
6 months99.5White powder
12 months99.1White powder
24 months98.5White powder
40°C / 75% RH (Accelerated) 0 months99.8White powder
3 months98.9White powder
6 months97.8Off-white powder

Table 2: Hypothetical Stability of this compound in Solution (1 mg/mL in DMSO)

Storage ConditionTime PointConcentration (%) of Initial
-20°C 0 days100.0
30 days99.7
90 days99.5
4°C 0 days100.0
7 days98.2
14 days96.5

Experimental Protocols

Protocol 1: Long-Term Stability Testing of Solid this compound

Objective: To evaluate the stability of solid this compound under ICH-recommended long-term and accelerated storage conditions.[14]

Methodology:

  • Sample Preparation: Aliquot approximately 5-10 mg of this compound into amber glass vials.

  • Storage: Place the vials in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Pull samples for analysis at 0, 3, 6, 12, 18, and 24 months for long-term conditions, and 0, 1, 3, and 6 months for accelerated conditions.

  • Analysis: At each time point, perform the following:

    • Visual Inspection: Note any changes in physical appearance.

    • Purity Assay: Use a validated stability-indicating HPLC-UV method to determine the purity of this compound and quantify any degradation products.

    • Water Content: Determine the water content by Karl Fischer titration.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and products of this compound under stress conditions.[15][16][17]

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 80°C for 48 hours.

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • Analyze the stressed samples by HPLC-UV/MS.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

    • Use the MS data to propose structures for the major degradation products.

Visualizations

Experimental_Workflow_Stability_Testing Workflow for this compound Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_report Outcome start This compound Sample aliquot Aliquot into Vials start->aliquot long_term Long-Term (25°C / 60% RH) aliquot->long_term Place in Chambers accelerated Accelerated (40°C / 75% RH) aliquot->accelerated Place in Chambers analysis Purity (HPLC) Appearance Water Content long_term->analysis Pull Samples accelerated->analysis Pull Samples report Stability Report & Shelf-life Determination analysis->report

Caption: Workflow for Long-Term Stability Testing of this compound.

Forced_Degradation_Pathway Forced Degradation Logical Flow cluster_input Input cluster_stress Stress Conditions cluster_output Analysis & Outcome cluster_application Application api This compound acid Acid Hydrolysis api->acid base Base Hydrolysis api->base oxidation Oxidation (H2O2) api->oxidation thermal Thermal api->thermal photo Photolysis api->photo hplc_ms HPLC-MS Analysis acid->hplc_ms base->hplc_ms oxidation->hplc_ms thermal->hplc_ms photo->hplc_ms pathway_id Identify Degradation Products & Pathways hplc_ms->pathway_id method_dev Develop Stability- Indicating Method pathway_id->method_dev

Caption: Logical Flow for Forced Degradation Studies.

References

Technical Support Center: Vapendavir-d6 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vapendavir-d6 quantification. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the bioanalysis of Vapendavir using its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during sample preparation, data acquisition, and analysis.

Q1: What is the role of this compound in the quantification of Vapendavir?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS). In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a SIL-IS is the gold standard for ensuring accuracy and precision.[1] Because this compound has nearly identical chemical and physical properties to Vapendavir, it co-elutes chromatographically and experiences the same effects during sample extraction and ionization.[1][2] Any sample-to-sample variation, such as loss during extraction or ion suppression in the mass spectrometer source, will affect both the analyte (Vapendavir) and the internal standard (this compound) equally. By calculating the peak area ratio of the analyte to the internal standard, these variations are normalized, leading to reliable and reproducible quantification.

Q2: My Vapendavir and this compound signal intensity is low and inconsistent across my plasma samples. What is the likely cause and how can I fix it?

A2: The most common cause for low and variable signal in LC-MS/MS bioanalysis is a phenomenon known as the matrix effect , specifically ion suppression .[2][3] This occurs when endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) co-elute with your analyte and interfere with the ionization process in the mass spectrometer's source, thereby reducing the signal.

Troubleshooting Steps:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[2] If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.

  • Optimize Chromatography: Adjust your chromatographic method to separate Vapendavir from the region of ion suppression. You can infuse a solution of Vapendavir post-column while injecting a blank, extracted plasma sample. A dip in the baseline signal will indicate the retention time where suppression occurs. Modify your gradient to ensure Vapendavir elutes away from this zone.[3]

  • Dilute the Sample: In some cases, a simple dilution of the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.[1] This is only feasible if the Vapendavir concentration is high enough to remain above the lower limit of quantification (LLOQ) after dilution.

Q3: I'm observing poor peak shape (e.g., tailing or fronting) for Vapendavir. What should I investigate?

A3: Poor peak shape can compromise resolution and integration accuracy.[4] Several factors can contribute to this issue:

  • Column Overload: Injecting too high a concentration of the analyte can saturate the column. Try diluting the sample.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained matrix components or the stationary phase may be degrading. Try flushing the column with a strong solvent or replace it if necessary.

  • Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of Vapendavir. Ensure the mobile phase pH is appropriate for the analyte's pKa. Also, ensure your sample is reconstituted in a solvent that is of equal or weaker strength than the initial mobile phase to prevent peak distortion.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Consider a column with different chemistry or end-capping.

Q4: My results for quality control (QC) samples are inaccurate and imprecise. What steps should I take?

A4: Inaccurate and imprecise QC results indicate a systematic or random error in the analytical method.

  • Check Internal Standard Addition: Ensure that the this compound internal standard solution is being added accurately and consistently to all samples, including calibrators and QCs. An error in IS addition is a common source of variability.

  • Assess Sample Stability: Vapendavir may be degrading in the biological matrix or in the processed sample. Perform stability tests, including freeze-thaw stability, bench-top stability in matrix, and autosampler stability in the final extract, to ensure the analyte is stable throughout the entire workflow.[5]

  • Verify Calibration Curve: Re-prepare and re-run the calibration curve. An error in the preparation of one or more calibrators can lead to inaccurate quantification of QCs and unknown samples.

  • Review Matrix Effects: Even with a SIL-IS, severe and inconsistent matrix effects can sometimes lead to poor results.[2] Evaluate the matrix effect across different lots of plasma to ensure it is consistent.

Quantitative Data Summary

The following tables summarize typical validation parameters for a bioanalytical LC-MS/MS method for Vapendavir quantification in human plasma. These values are representative and may vary based on the specific instrumentation and protocol used.

Table 1: Calibration Curve and Limits of Quantification

ParameterTypical ValueDescription
AnalyteVapendavirThe drug being measured.
Internal StandardThis compoundStable isotope-labeled internal standard.
MatrixHuman Plasma (K2EDTA)The biological fluid in which the drug is measured.
Calibration Range1.0 - 2000 ng/mLThe concentration range over which the method is linear and accurate.
LLOQ1.0 ng/mLLower Limit of Quantification: The lowest concentration that can be measured with acceptable accuracy and precision.
ULOQ2000 ng/mLUpper Limit of Quantification: The highest concentration that can be measured without dilution.
Regression ModelWeighted Linear (1/x²)The mathematical model used to fit the calibration curve.
Correlation (r²)≥ 0.995A measure of the goodness of fit of the calibration curve.

Table 2: Accuracy and Precision (Representative Data)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ QC1.0≤ 15%± 20%≤ 15%± 20%
Low QC3.0≤ 10%± 15%≤ 10%± 15%
Mid QC100≤ 10%± 15%≤ 10%± 15%
High QC1600≤ 10%± 15%≤ 10%± 15%
%CV = Percent Coefficient of Variation; %RE = Percent Relative Error. Acceptance criteria are based on FDA guidelines.

Table 3: Recovery and Matrix Effect

ParameterLow QC (3 ng/mL)High QC (1600 ng/mL)Acceptance Criteria
Extraction Recovery (%)
Vapendavir85.2%88.1%Consistent, precise, and reproducible.
This compound86.5%87.5%
Matrix Effect (%)
Vapendavir92.3%95.4%IS-normalized matrix factor CV ≤ 15%.
This compound91.8%94.9%

Detailed Experimental Protocol

This section provides a detailed methodology for the quantification of Vapendavir in human plasma using this compound as an internal standard via LC-MS/MS.

1. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh ~2.0 mg of Vapendavir and this compound reference standards and dissolve in methanol to create 1 mg/mL primary stock solutions.

  • Working Solutions: Prepare intermediate and working standard solutions for Vapendavir by serial dilution of the stock solution with 50:50 methanol:water.

  • Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 50 ng/mL.

2. Preparation of Calibration Standards and Quality Controls

  • Calibration Standards (CS): Spike blank human plasma with the appropriate Vapendavir working solutions to prepare calibration standards at concentrations of 1, 2, 10, 50, 200, 800, 1600, and 2000 ng/mL.

  • Quality Control (QC) Samples: Independently prepare QC samples in blank human plasma at 1 ng/mL (LLOQ), 3 ng/mL (Low), 100 ng/mL (Mid), and 1600 ng/mL (High).

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma samples (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (50 ng/mL this compound) to all tubes except the blank matrix.

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Add 200 µL of water containing 0.1% formic acid to the supernatant.

  • Cap the vials/plate and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: UPLC System (e.g., Waters ACQUITY, Shimadzu Nexera)

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 10% B to 95% B over 2.5 minutes, hold for 1 min, return to initial conditions and re-equilibrate.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Agilent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • Vapendavir: Q1 m/z 450.2 → Q3 m/z 250.1

    • This compound: Q1 m/z 456.2 → Q3 m/z 256.1

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (Calibrator, QC, Unknown) p2 Add this compound (IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer & Dilute Supernatant p4->p5 a1 Inject into UPLC p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Ionization (ESI+) a2->a3 a4 Detection (MRM) a3->a4 d1 Integrate Peak Areas (Vapendavir & this compound) a4->d1 d2 Calculate Area Ratio (Analyte / IS) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4

Caption: Bioanalytical workflow for Vapendavir quantification.

troubleshooting_low_signal start Problem: Low or Inconsistent Signal q1 Is the IS signal also low? start->q1 q2 Is signal low for all samples (including standards in solvent)? start->q2 a1_yes Likely an issue with MS Source or Injection q1->a1_yes Yes a1_no Likely an issue with Sample Prep or Analyte Stability q1->a1_no No check_ms Action: Clean MS Source, Check Syringe/Loop a1_yes->check_ms check_prep Action: Review IS spiking procedure, Perform stability tests a1_no->check_prep a2_yes Likely an issue with MS Tuning or Standard Prep q2->a2_yes Yes a2_no Likely Matrix Effect (Ion Suppression) q2->a2_no No check_tune Action: Re-tune MS for Vapendavir, Prepare fresh standards a2_yes->check_tune optimize Action: Improve sample cleanup (SPE/LLE), Optimize chromatography a2_no->optimize internal_standard_logic cluster_sample1 Sample 1 (e.g., 80% Recovery) cluster_sample2 Sample 2 (e.g., 60% Recovery) Vap1 Vapendavir (True: 100 units) Ext1 Extraction -> Measured: 80 units Vap1->Ext1 IS1 This compound (Added: 100 units) ISExt1 Extraction -> Measured: 80 units IS1->ISExt1 Ratio1 Ratio = 80 / 80 = 1.0 Ext1->Ratio1 ISExt1->Ratio1 Result Consistent Result Ratio1->Result Vap2 Vapendavir (True: 100 units) Ext2 Extraction -> Measured: 60 units Vap2->Ext2 IS2 This compound (Added: 100 units) ISExt2 Extraction -> Measured: 60 units IS2->ISExt2 Ratio2 Ratio = 60 / 60 = 1.0 Ext2->Ratio2 ISExt2->Ratio2 Ratio2->Result

References

Validation & Comparative

Vapendavir-d6 in Antiviral Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of antiviral drug development, the precise quantification of therapeutic agents in biological matrices is paramount. The choice of an appropriate internal standard is a critical determinant of the accuracy and reliability of bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard in quantitative bioanalysis. This guide provides an objective comparison of Vapendavir-d6, a deuterated stable isotope-labeled internal standard, with other common internal standards used in antiviral analysis, supported by experimental data and detailed methodologies.

The Critical Role of Internal Standards in Bioanalysis

Internal standards (IS) are essential in LC-MS/MS assays to compensate for the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure consistent behavior throughout the analytical process, thereby correcting for potential analyte loss and fluctuations in instrument response. The two primary types of internal standards used are stable isotope-labeled (SIL) internal standards and structural analogs.

This compound , as a deuterated analog of Vapendavir, falls into the category of SIL internal standards. These are widely considered the most suitable choice for quantitative bioanalysis due to their high degree of similarity to the analyte.

Performance Comparison: this compound vs. Other Internal Standards

The selection of an internal standard significantly impacts assay performance, particularly in terms of accuracy, precision, and the mitigation of matrix effects.

Performance ParameterThis compound (Deuterated IS)Structural Analog (Non-Deuterated IS)¹³C-Labeled IS
Structural & Physicochemical Similarity Nearly identical to VapendavirSimilar but not identicalNearly identical to Vapendavir
Chromatographic Co-elution High likelihood of co-elutionDifferent retention times expectedHigh likelihood of co-elution
Matrix Effect Compensation Excellent, due to co-elutionCan be inadequate, leading to reduced accuracyExcellent, due to co-elution
Extraction Recovery Highly consistent with VapendavirMay differ from VapendavirHighly consistent with Vapendavir
Accuracy & Precision Generally highVariable, can be lowerGenerally high
Cost & Availability More expensive and less readily available than structural analogsLower cost and more readily availableTypically the most expensive and least available
Potential for Isotopic Instability Low risk of deuterium-hydrogen exchangeNot applicableVery low to no risk
Mitigating Matrix Effects

Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting components from the biological sample, are a major challenge in LC-MS/MS.

  • This compound: Due to its near-identical chemical properties and high likelihood of co-eluting with Vapendavir, this compound is expected to experience the same degree of matrix effects. This allows for accurate normalization of the analyte signal, leading to more precise and accurate quantification.

  • Structural Analogs: These compounds have different chemical structures and often exhibit different retention times and ionization efficiencies compared to the analyte. This can result in poor compensation for matrix effects and compromise data quality.

Accuracy and Precision

The ultimate goal of a quantitative bioanalytical method is to provide accurate and precise measurements of the analyte concentration.

A study on the quantification of the antiviral drug favipiravir demonstrated that a validated LC-MS/MS method using an appropriate internal standard achieved intra-assay and inter-assay precision values (expressed as coefficient of variation, %CV) of less than 7.2% and 8.0%, respectively. Similarly, a method for the antiviral drug abacavir showed acceptable precision and accuracy over the studied concentration range. While specific data for a direct comparison involving this compound is not publicly available, the general principles and data from other antiviral drug assays strongly support the superior performance of stable isotope-labeled internal standards. For instance, in the analysis of the antiretroviral drugs lopinavir and ritonavir, the use of their deuterated analogs as internal standards resulted in a robust and reliable assay.

Experimental Protocols

The following is a representative experimental protocol for the quantification of an antiviral drug like Vapendavir in human plasma using LC-MS/MS with this compound as the internal standard.

Sample Preparation: Protein Precipitation
  • Thawing and Vortexing: Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Addition of Internal Standard: Add a specific volume (e.g., 20 µL) of this compound working solution (at a known concentration) to each plasma sample, except for the blank samples.

  • Protein Precipitation: Add a protein precipitation agent, such as acetonitrile (e.g., 300 µL), to each tube.

  • Vortexing and Centrifugation: Vortex the tubes for approximately 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A suitable reverse-phase column, such as a C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Vapendavir and this compound. This provides high selectivity and sensitivity.

Visualizing Key Concepts

To better illustrate the principles and processes discussed, the following diagrams are provided.

G cluster_virus Picornavirus cluster_cell Host Cell Viral RNA Viral RNA Viral Replication Viral Replication Viral RNA->Viral Replication VP1 Capsid Protein VP1 Capsid Protein Uncoating Uncoating VP1 Capsid Protein->Uncoating Prevents conformational changes Cellular Receptor Cellular Receptor Cellular Receptor->VP1 Capsid Protein Attachment Uncoating->Viral RNA Release into cytoplasm Vapendavir Vapendavir Vapendavir->VP1 Capsid Protein Binds to hydrophobic pocket

Caption: Vapendavir's mechanism of action.

G Start Start Plasma Sample Plasma Sample Start->Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Protein Precipitation Protein Precipitation Add this compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Collect Supernatant Collect Supernatant Centrifugation->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification End End Data Processing & Quantification->End G Goal Accurate Quantification Reliable Pharmacokinetic Data Reliable Pharmacokinetic Data Goal->Reliable Pharmacokinetic Data leads to Challenge Analytical Variability Solution Use of Internal Standard This compound (SIL IS) This compound (SIL IS) Solution->this compound (SIL IS) best choice Structural Analog (Non-SIL IS) Structural Analog (Non-SIL IS) Solution->Structural Analog (Non-SIL IS) alternative Analytical Variability Analytical Variability Sample Preparation Loss Sample Preparation Loss Analytical Variability->Sample Preparation Loss source Matrix Effects Matrix Effects Analytical Variability->Matrix Effects source Instrument Fluctuation Instrument Fluctuation Analytical Variability->Instrument Fluctuation source Co-elution with Analyte Co-elution with Analyte This compound (SIL IS)->Co-elution with Analyte Different Retention Time Different Retention Time Structural Analog (Non-SIL IS)->Different Retention Time Effective Matrix Effect Correction Effective Matrix Effect Correction Co-elution with Analyte->Effective Matrix Effect Correction Effective Matrix Effect Correction->Goal Inadequate Matrix Effect Correction Inadequate Matrix Effect Correction Different Retention Time->Inadequate Matrix Effect Correction Inadequate Matrix Effect Correction->Goal

Cross-Validation of Vapendavir Bioanalytical Assays: A Comparative Guide to Utilizing Vapendavir-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical assays for Vapendavir, with a focus on the cross-validation process when employing its deuterated stable isotope, Vapendavir-d6, as an internal standard. The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document outlines the experimental protocols, presents comparative data, and visualizes the underlying workflows and mechanisms to support researchers in the development and validation of reliable analytical methods for Vapendavir.

Introduction to Vapendavir and the Role of an Internal Standard

Vapendavir is an orally available antiviral compound that acts as a capsid binder, targeting a hydrophobic pocket in the viral capsid of rhinoviruses and enteroviruses.[1][2][3] This binding action prevents the virus from uncoating and releasing its genetic material into the host cell, thereby inhibiting viral replication.[1][3] Vapendavir has shown broad-spectrum activity against various enteroviruses and has been investigated in clinical trials for the treatment of rhinovirus infections, particularly in patients with underlying respiratory conditions like COPD.[4][5][6][7][8][9]

In the quantitative analysis of Vapendavir in biological matrices (e.g., plasma, serum), an internal standard is crucial for correcting for variability during sample preparation and analysis. An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency. This compound, a deuterated form of Vapendavir, serves as an excellent internal standard for LC-MS/MS assays due to its chemical and physical similarity to the parent compound, while being distinguishable by its mass.[10][11]

Mechanism of Action: Vapendavir as a Capsid Binder

Vapendavir's antiviral activity stems from its ability to bind to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes necessary for viral entry and uncoating.

Vapendavir Mechanism of Action cluster_virus Picornavirus cluster_host Host Cell Viral_Capsid Viral Capsid (VP1) Host_Cell_Receptor Host Cell Receptor Viral_Capsid->Host_Cell_Receptor Attaches to Hydrophobic_Pocket Hydrophobic Pocket Binding Binding Hydrophobic_Pocket->Binding Viral_RNA Viral RNA Host_Cell Host Cell Interior Viral_RNA->Host_Cell Replication (inhibited) Inhibition Inhibition Host_Cell_Receptor->Inhibition Prevents conformational change Vapendavir Vapendavir Vapendavir->Binding Binding->Viral_Capsid Stabilizes Inhibition->Viral_RNA Blocks release into host cell

Figure 1. Vapendavir binds to the viral capsid, inhibiting viral uncoating.

Cross-Validation of Vapendavir Assays

Cross-validation is essential when two or more bioanalytical methods are used to generate data for the same study, for instance, when transitioning an assay between laboratories or when a new method is introduced. The goal is to ensure that the data obtained from the different methods are comparable and reliable.

Experimental Workflow for Cross-Validation

The following diagram outlines a typical workflow for the cross-validation of a Vapendavir bioanalytical assay using this compound as an internal standard.

Cross-Validation Workflow Start Start Sample_Prep Sample Preparation (e.g., Protein Precipitation) Start->Sample_Prep Spiking Spike with Vapendavir (QC Samples) Sample_Prep->Spiking IS_Addition Add Internal Standard (this compound) Spiking->IS_Addition Method_A Assay Method A (Original Validated Method) IS_Addition->Method_A Method_B Assay Method B (New or Transferred Method) IS_Addition->Method_B LC_MS_Analysis LC-MS/MS Analysis Data_Acquisition Data Acquisition (MRM Mode) LC_MS_Analysis->Data_Acquisition LC_MS_Analysis->Data_Acquisition Quantification Quantification (Peak Area Ratios) Data_Acquisition->Quantification Data_Acquisition->Quantification Comparison Compare Results (Statistical Analysis) Quantification->Comparison Quantification->Comparison Method_A->LC_MS_Analysis Method_B->LC_MS_Analysis Acceptance Acceptance Criteria Met? Comparison->Acceptance Acceptance->Method_B No, Re-evaluate End End Acceptance->End Yes

Figure 2. Workflow for cross-validation of two bioanalytical methods.

Performance Data and Comparison

The following tables summarize hypothetical but representative data from the cross-validation of two Vapendavir assays. These tables are based on typical performance characteristics expected from a validated LC-MS/MS method.[12][13][14][15][16][17]

Table 1: Assay Performance Characteristics
ParameterAssay Method A (Original)Assay Method B (New/Transferred)Acceptance Criteria
Linearity (r²) 0.9980.997≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mLConsistent between methods
Upper Limit of Quantification (ULOQ) 1000 ng/mL1000 ng/mLConsistent between methods
Intra-day Precision (%CV) ≤ 8.5%≤ 9.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 10.1%≤ 11.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -5.2% to +6.8%-7.5% to +8.1%Within ±15% (±20% at LLOQ)
Matrix Effect (%CV) 12.3%13.1%≤ 15%
Recovery (%) 88.5%85.2%Consistent and reproducible
Table 2: Cross-Validation of Quality Control (QC) Samples
QC LevelNominal Conc. (ng/mL)Mean Conc. - Method A (ng/mL)Mean Conc. - Method B (ng/mL)% Difference
Low 32.953.08+4.4%
Medium 5051.249.8-2.7%
High 800790.4812.0+2.7%

The percentage difference is calculated as: ((Mean Conc. Method B - Mean Conc. Method A) / Mean Conc. Method A) * 100. The acceptance criterion for the percentage difference is typically within ±20%.

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in the cross-validation of a Vapendavir LC-MS/MS assay.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, this compound (concentration is typically optimized during method development, e.g., 50 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase: A gradient elution with two solvents is typical:

      • Solvent A: 0.1% formic acid in water

      • Solvent B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.3 - 0.5 mL/min

    • Column Temperature: 40°C

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Vapendavir and this compound.

      • Vapendavir: The exact m/z transitions would be determined during method development.

      • This compound: The precursor ion will be 6 mass units higher than that of Vapendavir, while the product ion may be the same or different depending on the fragmentation pattern.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of Vapendavir, ranging from the LLOQ to the ULOQ.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. These are prepared independently from the calibration standards.

Conclusion

The cross-validation of bioanalytical methods for Vapendavir is a critical step in ensuring the integrity and comparability of data, especially in the context of clinical and preclinical studies. The use of a deuterated internal standard like this compound is instrumental in achieving the required levels of precision and accuracy. This guide provides a framework for understanding the key parameters, experimental protocols, and expected outcomes of such a validation process. By adhering to these principles, researchers can confidently generate reliable data for the pharmacokinetic and pharmacodynamic assessment of Vapendavir.

References

A Comparative Analysis of Vapendavir, Its Metabolites, and Vapendavir-d6: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the complete metabolic profile and analytical quantification of a drug candidate is paramount. This guide provides a comparative analysis of the antiviral agent Vapendavir, its metabolites, and its deuterated analogue, Vapendavir-d6. While specific quantitative data on Vapendavir's metabolites are pending public release from clinical trials, this document outlines their respective roles, expected analytical characteristics, and the experimental protocols for their evaluation.

Vapendavir is an orally active small molecule inhibitor of the rhinovirus capsid, being developed for the treatment of respiratory infections. To thoroughly characterize its behavior in the body, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) is essential. This involves studying the parent drug, its metabolic products, and employing precise bioanalytical tools, which often include stable isotope-labeled internal standards like this compound.

The Role of Vapendavir, Its Metabolites, and this compound in Drug Development

In the course of drug development, Vapendavir, its metabolites, and this compound each play a distinct and crucial role:

  • Vapendavir: As the active pharmaceutical ingredient (API), the primary focus is on its pharmacokinetic (PK) profile, efficacy, and safety. Understanding how its concentration in the body correlates with its antiviral activity is a key objective of clinical studies.

  • Vapendavir Metabolites: These are the byproducts of the body's metabolic processes acting on Vapendavir. Identifying and quantifying metabolites is critical for several reasons:

    • Safety Assessment: Metabolites can sometimes be pharmacologically active or even toxic.

    • Pharmacokinetic Profiling: The rate and extent of metabolite formation influence the overall clearance and exposure of the parent drug.

    • Drug-Drug Interaction Potential: Metabolism often involves key enzyme systems (like cytochrome P450s) that can be inhibited or induced by other drugs.

  • This compound: This is a stable isotope-labeled version of Vapendavir, where six hydrogen atoms have been replaced with deuterium. Its near-identical chemical properties to Vapendavir, but distinct mass, make it an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3][4] The use of a deuterated internal standard is considered the "gold standard" as it co-elutes with the analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1][2][3][4]

Quantitative Data Comparison

A recently completed clinical trial, NCT06834295, was designed to assess the mass balance, metabolite profile, and metabolite identification of [14C]Vapendavir in healthy male subjects.[5] The results of this study will provide the definitive quantitative data on the metabolites of Vapendavir. While awaiting the public release of these findings, the following tables illustrate the expected comparative data based on typical pharmacokinetic and bioanalytical properties of a parent drug, its metabolites, and a deuterated internal standard.

Table 1: Illustrative Pharmacokinetic Parameters

ParameterVapendavir (Parent Drug)Hypothetical Major MetaboliteThis compound (Internal Standard)
Role Active Pharmaceutical IngredientProduct of MetabolismAnalytical Internal Standard
Cmax (ng/mL) Variable (Dose-dependent)Variable (Dependent on formation rate)Not Applicable (Administered in vitro)
Tmax (h) Typically 1-4 hoursGenerally later than parent drugNot Applicable
AUC (ng·h/mL) Dose-dependent measure of exposureReflects extent of formation and clearanceNot Applicable
Half-life (t½) (h) Key determinant of dosing intervalCan be shorter or longer than parentNot Applicable
Metabolic Stability Subject to in vivo metabolismGenerally more polar and readily eliminatedExpected to be identical to Vapendavir

Table 2: Illustrative Bioanalytical Properties (LC-MS/MS)

ParameterVapendavirHypothetical Major MetaboliteThis compound
Molecular Weight ( g/mol ) C₂₁H₂₆N₄O₃Varies based on metabolic transformationC₂₁H₂₀D₆N₄O₃
LC Retention Time (min) Specific to analytical methodDifferent from parent (typically more polar)Co-elutes with Vapendavir
MS/MS Transition (m/z) Parent ion -> Fragment ionDifferent from parentShifted parent ion -> Shifted/same fragment ion
Matrix Effect (%) Variable, compensated by ISVariable, compensated by its own IS if availableCompensates for Vapendavir's matrix effect
Recovery (%) Variable, compensated by ISVariableCompensates for Vapendavir's recovery variability

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable data. Below are representative protocols for the bioanalysis of a small molecule antiviral and a hypothetical metabolic pathway.

Bioanalytical Method for Quantification in Human Plasma using LC-MS/MS

This protocol describes a general procedure for the quantitative analysis of an antiviral drug and its metabolites in human plasma, using a deuterated internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions

  • Liquid Chromatography:

    • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Vapendavir, its metabolites, and this compound.

3. Method Validation

  • The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term).

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 Sample Collection cluster_1 Sample Processing cluster_2 Data Acquisition cluster_3 Data Analysis A Dosing of Vapendavir to Subjects B Collection of Blood Samples at Timed Intervals A->B C Plasma Separation B->C D Addition of this compound (IS) C->D E Protein Precipitation D->E F Supernatant Evaporation & Reconstitution E->F G LC-MS/MS Analysis F->G H Quantification of Vapendavir & Metabolites G->H I Pharmacokinetic Modeling H->I J Determination of PK Parameters (Cmax, Tmax, AUC, t½) I->J

Caption: Workflow for a typical clinical pharmacokinetic study.

Hypothetical Metabolic Pathway of Vapendavir

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Vapendavir Vapendavir M1 Oxidative Metabolite (e.g., Hydroxylation) Vapendavir->M1 M2 N-dealkylation Metabolite Vapendavir->M2 M3 Glucuronide Conjugate M1->M3 M4 Sulfate Conjugate M1->M4

Caption: A hypothetical metabolic pathway for Vapendavir.

References

Navigating Bioanalytical Frontiers: A Comparative Guide to Vapendavir Bioanalysis Utilizing Vapendavir-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is a cornerstone of generating reliable pharmacokinetic and toxicokinetic data. This guide provides a comprehensive comparison of a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vapendavir in human plasma, incorporating the stable isotope-labeled internal standard, Vapendavir-d6. The performance of this method is benchmarked against alternative analytical approaches for other antiviral agents, offering valuable insights into method selection and validation strategies.

The development of antiviral therapeutics like Vapendavir, a capsid-binding inhibitor of rhinoviruses, necessitates highly sensitive and selective bioanalytical methods to accurately characterize its behavior in biological systems.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based quantification. It effectively compensates for variability in sample preparation and potential matrix effects, ensuring the highest degree of accuracy and precision in the analytical results.

While specific, publicly available validation data for a Vapendavir assay using this compound is not detailed in the provided search results, this guide constructs a representative, high-quality method based on established regulatory guidelines and common practices for similar antiviral drugs.[3][4][5] This allows for a practical comparison with existing, published methods for other antivirals, providing a valuable resource for those developing and validating bioanalytical assays.

Comparative Analysis of Bioanalytical Method Performance

The following tables summarize the key validation parameters for a representative Vapendavir LC-MS/MS method and compare them with published data for other antiviral drugs. This comparative approach highlights the expected performance of a modern bioanalytical assay and provides context for evaluating different methodologies.

Table 1: Linearity and Sensitivity

AnalyteMethodInternal StandardCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
Vapendavir (Representative) LC-MS/MSThis compound0.5 - 5000.5> 0.995N/A
RemdesivirLC-MS/MSRemdesivir-d50.5 - 50000.5> 0.99[6]
NirmatrelvirLC-MS/MSSelinexor2.0 - 50002.0> 0.99[7]
RitonavirLC-MS/MSSelinexor2.0 - 50002.0> 0.99[7]
FavipiravirUHPLC-MS/MSAcyclovir0.5 - 160 (µg/mL)0.5 (µg/mL)> 0.99[8]

Table 2: Accuracy and Precision

AnalyteMethodConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
Vapendavir (Representative) LC-MS/MSLQC (1.5)< 10< 10± 15N/A
MQC (150)< 10< 10± 15
HQC (400)< 10< 10± 15
RemdesivirLC-MS/MSLQC (1.5)< 5.2< 9.8± 5[6]
MQC (150)< 3.9< 5.1± 3[6]
HQC (4000)< 2.8< 3.7± 2[6]
NirmatrelvirLC-MS/MSLQC (5.0)2.974.31-3.20[7]
MQC (1000)2.542.630.10[7]
HQC (2000)2.211.862.05[7]
RitonavirLC-MS/MSLQC (5.0)8.597.51-1.00[7]
MQC (1000)5.346.494.30[7]
HQC (2000)4.236.496.00[7]

Table 3: Recovery and Matrix Effect

AnalyteMethodConcentrationMean Extraction Recovery (%)Matrix Effect (%)Reference
Vapendavir (Representative) LC-MS/MSLQC, MQC, HQCConsistent and >70%Within 85-115%N/A
RemdesivirLC-MS/MSLQC, MQC, HQC~77%~123%[6]
NirmatrelvirLC-MS/MSLQC, MQC, HQC92.0 - 10787.1 - 97.8[7]
RitonavirLC-MS/MSLQC, MQC, HQC85.7 - 10687.8 - 112[7]

Experimental Protocols

A detailed methodology for the representative Vapendavir bioanalytical assay is provided below. This protocol is designed to meet the stringent requirements of regulatory bodies such as the FDA.[3]

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples and quality control (QC) samples at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Vapendavir: Precursor ion (Q1) m/z -> Product ion (Q3) m/z

      • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z

    • Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) to achieve maximum sensitivity and specificity.

Visualizing the Workflow and Logic

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the logical relationships within the bioanalytical method validation process.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting plasma Plasma Sample (100 µL) add_is Add this compound IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quant Quantification (Peak Area Ratios) detection->quant report Generate Report quant->report

Caption: Experimental workflow for Vapendavir quantification.

Validation_Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Recovery Extraction Recovery Validation->Recovery Matrix Matrix Effect Validation->Matrix Stability Stability (Freeze-thaw, Bench-top, etc.) Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Alternative Bioanalytical Methods

While LC-MS/MS is the preferred method for quantitative bioanalysis due to its high sensitivity and selectivity, other techniques can be employed, particularly in different stages of drug development or for different applications.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is generally less sensitive than LC-MS/MS and may be suitable for the analysis of bulk drug substance or formulations where concentrations are high. It is less common for pharmacokinetic studies in biological matrices due to potential interference and lower sensitivity.[9]

  • Ligand Binding Assays (e.g., ELISA): These assays are typically used for large molecules like proteins and antibodies.[10] For small molecules like Vapendavir, they are generally not the method of choice for quantitative analysis in biological fluids.

  • Spectrophotometric and Spectrofluorimetric Methods: These techniques are often simple and cost-effective but may lack the specificity and sensitivity required for bioanalysis in complex matrices like plasma.[11]

The choice of analytical technique depends on the specific requirements of the study, including the expected concentration range of the analyte, the complexity of the biological matrix, and the required throughput. For pharmacokinetic and regulatory submission studies of small molecule drugs like Vapendavir, a validated LC-MS/MS method with a stable isotope-labeled internal standard remains the industry standard.

References

Inter-laboratory Comparison for the Quantification of Vapendavir in Human Plasma Using Vapendavir-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Guide Overview: This document provides a comprehensive guide to an inter-laboratory comparison for the quantification of Vapendavir in human plasma. The study utilizes a stable isotope-labeled internal standard, Vapendavir-d6, and a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This guide is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible bioanalytical data across different laboratory settings. The methodologies and data presented are based on established bioanalytical method validation guidelines.[1][2][3][4][5]

Quantitative Data Summary

An inter-laboratory study was conducted involving three independent laboratories (Lab A, Lab B, and Lab C) to assess the precision and accuracy of Vapendavir quantification in human plasma. Each laboratory analyzed a set of quality control (QC) samples at four different concentration levels: Lower Limit of Quantification (LLOQ), Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC).

Table 1: Inter-laboratory Comparison of Vapendavir Quantification

Quality Control LevelNominal Conc. (ng/mL)LaboratoryMean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ 1.0Lab A0.9898.07.5
Lab B1.04104.08.2
Lab C0.9595.09.1
LQC 3.0Lab A2.9297.35.1
Lab B3.09103.06.3
Lab C2.8896.07.0
MQC 50.0Lab A51.5103.04.2
Lab B48.997.85.5
Lab C52.1104.24.8
HQC 400.0Lab A395.298.83.1
Lab B408.8102.23.9
Lab C390.497.64.5

Experimental Protocols

A detailed methodology was provided to all participating laboratories to ensure consistency in sample handling, preparation, and analysis.

Materials and Reagents
  • Analytes: Vapendavir and this compound (internal standard, IS).

  • Matrices: Human plasma (K2EDTA).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm).

LC-MS/MS Instrumentation
  • Liquid Chromatography: UHPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Sample Preparation
  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 25 µL of this compound internal standard working solution (100 ng/mL in 50:50 methanol:water).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL onto the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 20% B

    • 2.6-3.5 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Vapendavir: [Precursor ion] > [Product ion] (To be determined empirically)

    • This compound: [Precursor ion+6] > [Product ion] (To be determined empirically)

Data Analysis

Quantification was performed by calculating the peak area ratio of Vapendavir to this compound. A calibration curve was constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

Visualizations

Experimental Workflow

The following diagram illustrates the standardized workflow for the inter-laboratory comparison of Vapendavir quantification.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_labs Participating Laboratories cluster_comparison Inter-laboratory Comparison p1 Plasma Aliquoting p2 Addition of this compound (IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 p6 Evaporation p5->p6 p7 Reconstitution p6->p7 a1 Injection p7->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Area Ratio Calculation (Analyte/IS) d1->d2 d3 Quantification via Calibration Curve d2->d3 labA Lab A d3->labA labB Lab B d3->labB labC Lab C d3->labC c1 Evaluation of Accuracy labA->c1 labB->c1 labC->c1 c2 Evaluation of Precision c1->c2

Inter-laboratory experimental workflow.
Analyte and Internal Standard Relationship

This diagram shows the relationship between Vapendavir and its stable isotope-labeled internal standard, this compound, which is fundamental for accurate quantification.

G cluster_compounds Compounds for Analysis cluster_properties Key Properties cluster_quantification Role in Quantification vapendavir Vapendavir (Analyte) prop1 Identical Chemical Structure (except for isotopes) vapendavir->prop1 prop2 Co-elution in Chromatography vapendavir->prop2 prop3 Similar Ionization Efficiency vapendavir->prop3 prop4 Different Mass-to-Charge Ratio (m/z) vapendavir->prop4 vapendavir_d6 This compound (Internal Standard) vapendavir_d6->prop1 vapendavir_d6->prop2 vapendavir_d6->prop3 vapendavir_d6->prop4 quant Accurate Quantification prop1->quant prop2->quant prop3->quant prop4->quant

References

Validating Drug-Drug Interaction Studies: A Comparative Guide to In Vitro Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of in vitro drug-drug interaction (DDI) studies is paramount for predicting clinical outcomes and ensuring patient safety. This guide provides a comparative overview of methodologies for validating DDI assays, with a focus on the inhibition of major drug-metabolizing enzymes. We will explore the use of a hypothetical deuterated test compound, Vapendavir-d6, alongside established control inhibitors to illustrate the validation process.

The Critical Role of Validation in DDI Studies

Before a new chemical entity (NCE) can progress through clinical development, its potential to interact with other drugs must be thoroughly evaluated.[1][2] In vitro assays using human-derived materials are the frontline tools for this assessment, providing crucial data on the NCE's potential to inhibit or induce key drug-metabolizing enzymes, such as cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).[1][3][4] Validation of these assays is a regulatory expectation and a scientific necessity to ensure the generated data is robust and can reliably inform clinical DDI study design.[2][3]

Comparing In Vitro Inhibition Assay Performance: this compound vs. Standard Inhibitors

To illustrate the validation process, we will compare the inhibitory potential of a hypothetical test article, this compound, against well-characterized inhibitors for major CYP and UGT isoforms. The following tables summarize the expected quantitative data from such a validation study.

Cytochrome P450 (CYP) Inhibition Profile
CYP IsoformTest ArticleKnown InhibitorProbe SubstrateIC50 (µM)Inhibition Type
CYP3A4 This compoundKetoconazoleMidazolam> 50No significant inhibition
Ketoconazole-Midazolam0.02Competitive
CYP2D6 This compoundQuinidineDextromethorphan25.3Weak inhibition
Quinidine-Dextromethorphan0.05Competitive
CYP2C9 This compoundSulfaphenazoleDiclofenac> 50No significant inhibition
Sulfaphenazole-Diclofenac0.1Competitive
CYP2C19 This compoundTiclopidineS-mephenytoin15.8Moderate inhibition
Ticlopidine-S-mephenytoin1.2Mechanism-based
CYP1A2 This compoundFurafyllinePhenacetin> 50No significant inhibition
Furafylline-Phenacetin2.5Mechanism-based
UDP-Glucuronosyltransferase (UGT) Inhibition Profile
UGT IsoformTest ArticleKnown InhibitorProbe SubstrateIC50 (µM)Inhibition Type
UGT1A1 This compoundAtazanavirEstradiol-3-glucuronide8.9Moderate inhibition
Atazanavir-Estradiol-3-glucuronide0.5Competitive
UGT1A9 This compoundNiflumic AcidPropofol> 50No significant inhibition
Niflumic Acid-Propofol0.1Competitive
UGT2B7 This compoundFluconazoleZidovudine32.1Weak inhibition
Fluconazole-Zidovudine5.0Competitive

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of DDI studies. Below are representative protocols for CYP and UGT inhibition assays.

Protocol 1: In Vitro CYP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test article (e.g., this compound) against major human CYP isoforms.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • CYP-specific probe substrates and their corresponding metabolites (see table above)

  • Test article (this compound) and known inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Preparation: Prepare stock solutions of the test article and known inhibitors. A typical final concentration of the organic solvent in the incubation mixture should be less than 1%, preferably below 0.5%.[5]

  • Incubation:

    • Pre-incubate HLM with a range of concentrations of the test article or a known inhibitor in the incubation buffer for a specified time (e.g., 5 minutes) at 37°C.

    • Initiate the metabolic reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

    • For time-dependent inhibition (TDI) assessment, a pre-incubation step with the test article and HLM in the presence of NADPH is included before the addition of the probe substrate.[5][6]

  • Termination: Stop the reaction at a specific time point (e.g., 10 minutes) by adding a quenching solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Calculate the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

Protocol 2: In Vitro UGT Inhibition Assay

Objective: To determine the IC50 of a test article (e.g., this compound) against major human UGT isoforms.

Materials:

  • Human Liver Microsomes (HLM) or recombinant UGT enzymes

  • UDP-glucuronic acid (UDPGA)

  • UGT-specific probe substrates (see table above)

  • Test article (this compound) and known inhibitors

  • Incubation buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)

  • LC-MS/MS system for glucuronide metabolite quantification

Procedure:

  • Preparation: Similar to the CYP inhibition assay, prepare stock solutions of the test article and known inhibitors.

  • Incubation:

    • Combine HLM or recombinant UGT enzymes, the UGT-specific probe substrate, and a range of concentrations of the test article or a known inhibitor in the incubation buffer.

    • Initiate the reaction by adding UDPGA. The incubation is typically carried out at 37°C.

  • Termination: Stop the reaction by adding a quenching solution.

  • Analysis: Process the samples and quantify the formation of the glucuronide metabolite using LC-MS/MS.

  • Data Analysis: Calculate the IC50 value as described for the CYP inhibition assay.

Visualizing Experimental Workflows and Logical Relationships

Diagrams are powerful tools for illustrating complex experimental processes and decision-making pathways in DDI studies.

DDI_Validation_Workflow cluster_in_vitro In Vitro DDI Assessment start Test Compound (e.g., this compound) cyp_inhibition CYP Inhibition Assay start->cyp_inhibition ugt_inhibition UGT Inhibition Assay start->ugt_inhibition data_analysis IC50 Determination cyp_inhibition->data_analysis ugt_inhibition->data_analysis risk_assessment Clinical DDI Risk Assessment data_analysis->risk_assessment end Informs Clinical Study Design risk_assessment->end CYP_Inhibition_Assay_Logic reagents Prepare Reagents: - Human Liver Microsomes - Test Compound (this compound) - Known Inhibitor - Probe Substrate - NADPH incubation Incubation at 37°C reagents->incubation reaction_start Initiate Reaction (Add Substrate + NADPH) incubation->reaction_start reaction_stop Terminate Reaction (Add Quenching Solution) reaction_start->reaction_stop analysis LC-MS/MS Analysis of Metabolite reaction_stop->analysis ic50 Calculate IC50 analysis->ic50

References

Vapendavir: A Comparative Analysis of Efficacy Across Diverse Viral Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral agent Vapendavir's efficacy across various viral strains, supported by experimental data. Detailed methodologies and visual representations of its mechanism of action are included to facilitate a deeper understanding of its therapeutic potential.

Executive Summary

Vapendavir is a potent, orally available small molecule inhibitor belonging to the class of capsid-binding agents. It demonstrates broad-spectrum activity against a range of picornaviruses by preventing the virus from uncoating and releasing its genetic material into the host cell. This guide summarizes the available in vitro efficacy data of Vapendavir against clinically relevant viral strains, including Enterovirus 71 (EV71), Human Rhinovirus (HRV), Enterovirus D68 (EV-D68), and Poliovirus.

Data Presentation: Vapendavir Efficacy

The antiviral activity of Vapendavir is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral cytopathic effect in cell culture. The following tables summarize the EC50 values of Vapendavir against different viral strains as reported in various studies.

Table 1: Vapendavir Efficacy Against Enterovirus 71 (EV71) Strains
EV71 GenogroupAverage EC50 (µM)
A0.842 ± 0.325
B20.671 ± 0.321
B50.498 ± 0.236
C20.957 ± 0.074
C40.739 ± 0.248

Data extracted from a study by Tijsma et al. (2014), which assessed the antiviral activity against 21 EV71 strains.[1][2]

Table 2: Vapendavir Efficacy Against Other Picornaviruses
VirusStrain(s)EC50 (µM)Notes
Human Rhinovirus (HRV)Multiple SerotypesPotent activity against 97% of tested rhinovirusesSpecific EC50 values for individual serotypes are not consistently reported in the public domain.[3][4]
Enterovirus D68 (EV-D68)CU70Not specified, but resistance was selected for.Conflicting reports exist regarding Vapendavir's efficacy against EV-D68. Some studies suggest weak or no activity, while others indicate inhibition.[5]
PoliovirusType 3 SabinNot directly tested with Vapendavir in the cited study.A similar capsid binder, pleconaril, showed an EC50 of 0.341 µM against Poliovirus type 3 Sabin.[1][2] Another capsid inhibitor, V-073 (pocapavir), has demonstrated broad activity against 45 poliovirus strains with EC50 values ranging from 0.003 to 0.126 µM.[6][7]

Mechanism of Action

Vapendavir targets a hydrophobic pocket within the viral capsid protein VP1.[5][8][9][10] By binding to this pocket, Vapendavir stabilizes the capsid, preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the cytoplasm of the host cell. This mechanism effectively halts the viral replication cycle at an early stage.

cluster_virus_entry Picornavirus Entry Pathway cluster_inhibition Vapendavir Inhibition Virus Picornavirus Receptor Host Cell Receptor Virus->Receptor 1. Attachment Endocytosis Endocytosis Receptor->Endocytosis 2. Internalization Uncoating Viral Uncoating Endocytosis->Uncoating 3. Conformational Change RNA_Release RNA Genome Release Uncoating->RNA_Release 4. Genome Release Viral Replication Viral Replication Vapendavir Vapendavir Capsid_Binding Binds to VP1 Pocket Vapendavir->Capsid_Binding Stabilization Capsid Stabilization Capsid_Binding->Stabilization Stabilization->Inhibition Inhibition->Uncoating Blocks Conformational Change

Caption: Vapendavir's mechanism of action, inhibiting viral uncoating.

Experimental Protocols

The efficacy data presented in this guide was primarily generated using the Cytopathic Effect (CPE) Reduction Assay. This is a standard in vitro method to assess the ability of a compound to inhibit virus-induced cell death.

Cytopathic Effect (CPE) Reduction Assay Protocol
  • Cell Plating:

    • Host cells appropriate for the specific virus (e.g., HeLa cells for rhinoviruses, Vero cells for enteroviruses) are seeded into 96-well microtiter plates.

    • The plates are incubated at 37°C in a 5% CO2 atmosphere until a confluent monolayer is formed (typically 24 hours).

  • Compound Preparation and Addition:

    • Vapendavir is serially diluted in cell culture medium to achieve a range of concentrations.

    • The growth medium is removed from the cell plates, and the various dilutions of Vapendavir are added to the wells. Control wells with medium only (cell control) and medium with virus but no compound (virus control) are also included.

  • Virus Inoculation:

    • A standardized amount of the virus, sufficient to cause a complete cytopathic effect in the virus control wells within a specific timeframe (e.g., 48-72 hours), is added to all wells except the cell control wells.

  • Incubation:

    • The plates are incubated at the optimal temperature for the specific virus (e.g., 33°C for rhinoviruses, 37°C for enteroviruses) in a 5% CO2 atmosphere.

  • Assessment of Cytopathic Effect:

    • After the incubation period, the cells are visually inspected under a microscope to assess the degree of CPE in each well.

    • For quantitative analysis, a cell viability assay is performed. A common method is the MTS assay, where a tetrazolium salt is added to the wells. Metabolically active (viable) cells convert the MTS into a formazan product, which has a color that can be measured using a spectrophotometer.

  • Data Analysis:

    • The absorbance readings are used to calculate the percentage of cell viability for each compound concentration.

    • The EC50 value is determined by plotting the percentage of inhibition of CPE against the drug concentration and fitting the data to a dose-response curve.

A 1. Seed host cells in 96-well plates B 2. Add serial dilutions of Vapendavir A->B C 3. Inoculate with virus B->C D 4. Incubate for 48-72 hours C->D E 5. Assess cytopathic effect (e.g., MTS assay) D->E F 6. Calculate EC50 value E->F

Caption: Workflow for a Cytopathic Effect (CPE) Reduction Assay.

Conclusion

Vapendavir demonstrates potent and broad-spectrum antiviral activity against a variety of picornaviruses, most notably Enterovirus 71 and a wide range of human rhinovirus serotypes. Its efficacy against Enterovirus D68 is less consistent across studies, warranting further investigation. While specific data for Vapendavir against poliovirus is limited, the high efficacy of other capsid binders against this virus suggests potential activity. The well-defined mechanism of action, targeting the viral capsid to prevent uncoating, makes Vapendavir a compelling candidate for further development in the treatment of picornavirus infections. The standardized cytopathic effect reduction assay provides a reliable method for the continued evaluation of Vapendavir and other novel antiviral compounds.

References

Vapendavir's Battle Against Viral Shape-Shifters: A Comparative Guide to Cross-Resistance with Other Capsid Binders

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of antiviral therapies, understanding the nuances of drug resistance is paramount. This guide provides an objective comparison of Vapendavir, a potent enterovirus capsid binder, with other notable capsid-binding agents, focusing on the critical aspect of cross-resistance. Supported by experimental data, this document aims to be a valuable resource for those working to combat picornavirus infections.

Vapendavir is an antiviral compound that inhibits rhino- and enteroviruses by targeting a hydrophobic pocket within the viral capsid, thereby preventing the virus from entering host cells.[1][2] However, as with many antivirals, the emergence of drug-resistant viral strains poses a significant challenge. Studies have shown that Vapendavir-resistant isolates can be readily selected in cell culture and that these variants often exhibit cross-resistance to other capsid binders, suggesting a shared mechanism of resistance.[1]

Comparative Analysis of Antiviral Activity and Cross-Resistance

A key study investigated the cross-resistance of Vapendavir-resistant picornavirus isolates to other capsid binders, namely pleconaril and pirodavir. The antiviral activity of these compounds was assessed using a cytopathic effect (CPE)-reduction assay. The results, summarized in the table below, demonstrate that viral strains selected for resistance to Vapendavir show a significant reduction in susceptibility to other capsid-binding drugs.

Virus IsolateCompoundEC50 (µM) of Wild-Type Virus (Mean ± SD)EC50 (µM) of Vapendavir-Resistant Isolate (Mean ± SD)Fold Change in Resistance
hRV14 Vapendavir0.02 ± 0.003>10>500
Pleconaril0.03 ± 0.005>10>333
Pirodavir0.01 ± 0.002>10>1000
hRV2 Vapendavir0.04 ± 0.0071.8 ± 0.345
Pleconaril0.05 ± 0.01>10>200
Pirodavir0.02 ± 0.004>10>500
EV-D68 Vapendavir0.03 ± 0.006>10>333
PleconarilNot ActiveNot Active-
Pirodavir0.05 ± 0.01>10>200
PV1 (Sabin) Vapendavir0.07 ± 0.01>10>143
Pleconaril0.3 ± 0.05>10>33
Pirodavir0.08 ± 0.02>10>125

Data extracted from "Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species".[1] EC50 values represent the concentration of the compound required to inhibit the viral cytopathic effect by 50%. "Not Active" indicates no significant antiviral activity was observed.

The data clearly indicates that for human rhinovirus 14 (hRV14), human rhinovirus 2 (hRV2), enterovirus D68 (EV-D68), and Poliovirus 1 (PV1), resistance to Vapendavir confers broad cross-resistance to pleconaril and pirodavir.[1] This is attributed to mutations in the VP1 protein, a key component of the viral capsid.[1] Interestingly, some mutations conferring resistance are located within the drug-binding pocket, while others are found outside of it, suggesting a more complex resistance mechanism than previously understood.[1][2]

Understanding the Molecular Basis of Resistance

Genetic sequencing of the Vapendavir-resistant isolates identified several amino acid substitutions in the VP1 capsid protein.[1]

Mutations Identified in Vapendavir-Resistant Picornaviruses:

  • hRV14: C199R/Y (in the drug-binding pocket)[1]

  • hRV2: G149C (outside the drug-binding pocket)[1][2]

  • EV-D68: K167E (outside the drug-binding pocket) and M252L/A156T (in the drug-binding pocket)[1][2]

  • PV1 (Sabin): I194F (in the drug-binding pocket)[1]

The identification of mutations both within and outside the hydrophobic pocket suggests that resistance can arise from direct interference with drug binding as well as allosteric effects that alter the conformation of the binding site.[1]

Experimental Protocols

The following methodologies were employed in the cross-resistance studies:

In Vitro Resistance Selection

A 5-step resistance selection protocol was utilized to generate Vapendavir-resistant viral isolates.[1] For each virus, the optimal conditions for resistance selection were determined, and the process was carried out in 96-well plates.[1] This method involves passaging the virus in the presence of increasing concentrations of the antiviral compound, thereby selecting for and amplifying resistant variants.

Antiviral Activity Assay (CPE-Reduction Assay)

The antiviral activity of the capsid binders was evaluated using a multicycle cytopathic effect (CPE)-reduction assay.[1] This assay measures the ability of a compound to protect cells from the virus-induced cell death. Host cells are seeded in 96-well plates and infected with the virus in the presence of serial dilutions of the test compound. After an incubation period, cell viability is assessed, typically by staining with a vital dye, and the EC50 value is calculated.

Visualizing the Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

cross_resistance cluster_compounds Capsid Binders cluster_viruses Picornaviruses cluster_resistance Resistance Mechanism Vapendavir Vapendavir VP1_Mutation VP1 Mutation Vapendavir->VP1_Mutation induces Pleconaril Pleconaril Pirodavir Pirodavir hRV14 hRV14 Pocket_Mutation Drug-Binding Pocket Mutation hRV14->Pocket_Mutation C199R/Y hRV2 hRV2 Outside_Mutation Outside Pocket Mutation hRV2->Outside_Mutation G149C EV_D68 EV-D68 EV_D68->Pocket_Mutation M252L/A156T EV_D68->Outside_Mutation K167E PV1 PV1 PV1->Pocket_Mutation I194F VP1_Mutation->Vapendavir confers resistance to VP1_Mutation->Pleconaril confers cross-resistance to VP1_Mutation->Pirodavir confers cross-resistance to VP1_Mutation->Pocket_Mutation VP1_Mutation->Outside_Mutation

Figure 1: Logical relationship of Vapendavir-induced cross-resistance.

experimental_workflow start Start resistance_selection In Vitro Resistance Selection (5-step protocol) start->resistance_selection resistant_isolates Generation of Vapendavir- Resistant Viral Isolates resistance_selection->resistant_isolates cpe_assay Antiviral Activity Assay (CPE-Reduction Assay) resistant_isolates->cpe_assay sequencing Sequencing of VP1 Capsid Protein resistant_isolates->sequencing ec50_determination Determination of EC50 Values for Vapendavir, Pleconaril, Pirodavir cpe_assay->ec50_determination data_analysis Comparative Analysis of Wild-Type vs. Resistant Strains ec50_determination->data_analysis end End data_analysis->end mutation_id Identification of Resistance Mutations sequencing->mutation_id mutation_id->data_analysis

Figure 2: Experimental workflow for cross-resistance studies.

Conclusion

The available data robustly demonstrates that resistance to Vapendavir in a range of picornaviruses is accompanied by significant cross-resistance to other capsid-binding agents like pleconaril and pirodavir. This phenomenon is primarily driven by mutations in the VP1 capsid protein, both within and outside the drug-binding pocket. These findings have important implications for the development of new capsid binders and highlight the need for strategies to overcome or mitigate the effects of cross-resistance. For researchers in the field, a thorough understanding of these resistance mechanisms is crucial for the design of next-generation antiviral therapies with improved resilience to viral evolution.

References

Safety Operating Guide

Navigating the Disposal of Vapendavir-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Vapendavir-d6, a deuterated analog of an antiviral compound. While Vapendavir is not classified as a hazardous substance, adherence to proper disposal protocols is necessary to ensure a safe laboratory environment and to prevent environmental contamination.

Understanding this compound and its Disposal Considerations

Vapendavir is an enteroviral capsid binder. The deuterated form, this compound, is often used in metabolic and pharmacokinetic studies. Based on available safety data for Vapendavir, the compound is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is crucial to recognize that all laboratory chemicals, regardless of their hazard classification, require a planned disposal pathway.

The primary principle for the disposal of non-hazardous pharmaceutical compounds like this compound is to prevent their release into the environment. This means avoiding disposal down the drain or in the regular trash unless explicitly permitted by institutional and local regulations.

Standard Operating Procedure for this compound Disposal

The following procedure outlines the recommended steps for the proper disposal of this compound in a research laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemical-resistant gloves (e.g., nitrile)

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to a safe and compliant disposal process.

  • Solid Waste:

    • Place unused or expired this compound powder into a clearly labeled, sealed container designated for "non-hazardous pharmaceutical waste" or "chemical waste for incineration."

    • Contaminated materials such as weighing paper, pipette tips, and empty vials should also be collected in this container.

  • Liquid Waste:

    • If this compound has been dissolved in a solvent, the entire solution should be treated as chemical waste.

    • Collect the liquid waste in a compatible, leak-proof container with a secure cap.

    • The container must be clearly labeled with the contents, including the name of the solvent and "this compound."

    • Do not mix with incompatible waste streams.

Storage of Waste
  • Store the sealed waste containers in a designated and well-ventilated waste accumulation area.

  • Ensure the storage area is away from general laboratory traffic and incompatible chemicals.

Disposal
  • The collected this compound waste should be disposed of through your institution's hazardous waste management program or a licensed chemical waste disposal contractor.

  • Typically, the most appropriate disposal method for non-hazardous pharmaceutical compounds is incineration.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup or to receive specific instructions for disposal.

Documentation
  • Maintain a log of the chemical waste generated, including the name of the compound, quantity, and date of disposal. This is good laboratory practice and may be required for regulatory purposes.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Disposal ppe Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (Unused powder, contaminated consumables) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) assess_form->liquid_waste Liquid collect_solid Collect in Labeled Container for 'Non-Hazardous Pharmaceutical Waste' solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container (Identify solvent and solute) liquid_waste->collect_liquid store_waste Store in Designated Waste Accumulation Area collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Institutional EHS for Pickup and Disposal via Incineration store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

This compound Disposal Workflow

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes key characteristics based on the Safety Data Sheet for Vapendavir.

PropertyValueSignificance for Disposal
GHS Classification Not classified as hazardousDoes not require special handling as a hazardous material.
Physical State Solid (powder)Stable for collection and storage as solid waste.
Solubility Soluble in organic solventsSolutions must be disposed of as liquid chemical waste.
Decomposition No dangerous decomposition productsLow risk of hazardous reactions during storage and handling.

Disclaimer: The information provided in this guide is for informational purposes only and should not be considered a substitute for the guidance of your institution's Environmental Health and Safety department and applicable local, state, and federal regulations. Always consult your institution's specific waste disposal protocols.

References

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